molecular formula C12H21NO4 B8420904 Boc-L-cyclopropyl-ala-oh methyl ester

Boc-L-cyclopropyl-ala-oh methyl ester

Cat. No.: B8420904
M. Wt: 243.30 g/mol
InChI Key: NSBWPLARUDPFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-cyclopropyl-ala-oh methyl ester is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-L-cyclopropyl-ala-oh methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-cyclopropyl-ala-oh methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(10(14)16-4)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,13,15)

InChI Key

NSBWPLARUDPFIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-cyclopropylalanine Methyl Ester: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Unnatural amino acids (UAAs) are pivotal tools in modern drug discovery, offering expanded chemical diversity to enhance the therapeutic properties of peptides.[1] Among these, cyclopropyl-containing amino acids are of significant interest due to the unique conformational and metabolic stability conferred by the cyclopropyl group.[2] This guide provides a comprehensive technical overview of Boc-L-cyclopropylalanine methyl ester, a key protected building block. We will dissect its chemical structure, predict its spectroscopic characteristics, outline a robust synthetic strategy, and discuss its critical applications in peptide synthesis and medicinal chemistry, grounding all claims in authoritative data.

Molecular Structure and Physicochemical Properties

Chemical Structure

Boc-L-cyclopropylalanine methyl ester is a derivative of the unnatural amino acid L-cyclopropylalanine, featuring two key protecting groups: a tert-butoxycarbonyl (Boc) group on the alpha-amino group and a methyl ester on the carboxyl group. This dual protection strategy is fundamental for its application in controlled, stepwise peptide synthesis.

Caption: 2D Chemical Structure of Boc-L-cyclopropylalanine methyl ester.

Stereochemistry

The "L" designation specifies the stereoconfiguration at the alpha-carbon (Cα), corresponding to an (S) configuration according to Cahn-Ingold-Prelog priority rules (assuming standard priorities for the substituents). This chirality is critical as biological systems, particularly enzymes and receptors, are highly stereospecific. Maintaining enantiomeric purity is paramount in drug development to ensure selective target engagement and avoid off-target effects.

Core Components Analysis
  • tert-Butoxycarbonyl (Boc) Group: This is a widely used, acid-labile protecting group for the amine. Its steric bulk prevents the nitrogen from participating in unwanted side reactions during peptide coupling. Its key advantage is its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), which leaves base-labile protecting groups intact, enabling orthogonal synthesis strategies.

  • Methyl Ester (-OMe): The methyl ester protects the carboxylic acid terminus, preventing it from reacting during the activation and coupling of the next amino acid's carboxyl group in peptide synthesis. It is typically removed by saponification (hydrolysis with a base like NaOH), a condition under which the Boc group is stable.

  • Cyclopropyl Side Chain: The cyclopropane ring is a bioisostere of a gem-dimethyl group or a double bond but with a more rigid, defined conformation. Its incorporation into a peptide backbone can:

    • Induce Conformational Constraint: The rigid ring limits the rotational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity.[2]

    • Increase Metabolic Stability: The cyclopropyl group can act as a "metabolic shield," hindering the action of proteases that would normally cleave the peptide bond, thus increasing the in vivo half-life of the drug candidate.[2]

    • Modulate Physicochemical Properties: It increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties

A summary of the key physicochemical properties for Boc-L-cyclopropylalanine methyl ester is provided below. These are calculated based on its structure, with comparative data from similar molecules.

PropertyValueSource/Analogy
IUPAC Name methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoateIUPAC Nomenclature
Molecular Formula C₁₂H₂₁NO₄-
Molecular Weight 243.30 g/mol -
CAS Number Not explicitly assigned; parent acid is 102735-53-5Vendor Data
Appearance Expected to be a white to off-white solid or oilAnalogy to[1][3]
Solubility Soluble in organic solvents (MeOH, DCM, EtOAc); poorly soluble in waterAnalogy to[4]
Storage Store at 2-8 °C under inert atmosphereAnalogy to[1]

Spectroscopic Characterization (Predicted)

While a specific experimental spectrum for this exact compound is not publicly available, its characteristic spectroscopic data can be reliably predicted based on its functional groups and by analogy to well-characterized protected amino acids like Boc-L-alanine methyl ester and Boc-L-phenylalanine methyl ester.[3]

Technique Predicted Signals and Interpretation
¹H NMR δ ~ 0.1-0.6 ppm (m, 5H): Protons of the cyclopropyl ring. δ ~ 1.45 ppm (s, 9H): Protons of the tert-butyl group (Boc). δ ~ 1.6-1.8 ppm (m, 2H): Methylene protons at the β-position. δ ~ 3.70 ppm (s, 3H): Protons of the methyl ester. δ ~ 4.3-4.4 ppm (m, 1H): Proton at the α-carbon. δ ~ 5.0-5.2 ppm (d, 1H): NH proton of the carbamate.
¹³C NMR δ ~ 4-10 ppm: Carbons of the cyclopropyl ring. δ ~ 28.3 ppm: Methyl carbons of the Boc group. δ ~ 35-37 ppm: β-carbon. δ ~ 52.3 ppm: Methyl ester carbon. δ ~ 54-55 ppm: α-carbon. δ ~ 80.0 ppm: Quaternary carbon of the Boc group. δ ~ 155.5 ppm: Carbonyl carbon of the Boc group. δ ~ 172-173 ppm: Carbonyl carbon of the methyl ester.
Mass Spec (ESI+) m/z (M+H)⁺: 244.15 m/z (M+Na)⁺: 266.13 Common Fragment: 188.1 (loss of tert-butyl group)

Synthesis Methodology

The synthesis of Boc-L-cyclopropylalanine methyl ester can be efficiently achieved from the parent amino acid, L-cyclopropylalanine. This approach ensures the preservation of the critical stereocenter. The overall strategy involves two sequential protection steps.

Caption: Representative workflow for the synthesis of the target compound.

Causality Behind Experimental Choices

This synthetic route is chosen for its high efficiency and reliability.

  • Step 1 (Esterification): Reacting the starting amino acid with thionyl chloride (SOCl₂) in methanol is a classic and robust method for forming the methyl ester. SOCl₂ first activates the carboxylic acid, making it highly susceptible to nucleophilic attack by methanol. This reaction is typically performed at 0°C to control its exothermic nature and then warmed to reflux to drive it to completion. The product is isolated as a hydrochloride salt.

  • Step 2 (Boc Protection): The subsequent N-terminal protection is achieved using di-tert-butyl dicarbonate ((Boc)₂O). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt and scavenge the acidic byproduct of the reaction, thereby driving the equilibrium towards the protected product. This reaction proceeds cleanly at room temperature.

Detailed Experimental Protocol

Step 1: Synthesis of L-Cyclopropylalanine Methyl Ester Hydrochloride

  • Suspend L-cyclopropylalanine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of amino acid).

  • Cool the suspension to 0 °C in an ice bath with gentle stirring.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension. Causality: This maintains control over the exothermic reaction and prevents degradation.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the solution to room temperature and remove the solvent under reduced pressure.

  • The resulting white solid (L-cyclopropylalanine methyl ester hydrochloride) can be used in the next step without further purification.

Step 2: Synthesis of Boc-L-cyclopropylalanine Methyl Ester

  • Dissolve the crude hydrochloride salt from Step 1 (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Add triethylamine (2.5 eq) dropwise to neutralize the salt and act as a base. Causality: Using a slight excess of base ensures complete neutralization and facilitates the subsequent reaction.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the final product as a pure oil or solid.

Applications in Research and Drug Development

Boc-L-cyclopropylalanine methyl ester is not an end-product but a critical intermediate for constructing more complex molecules.

  • Building Block for Peptidomimetics: Its primary application is as a building block in solid-phase or solution-phase peptide synthesis.[1] By incorporating this UAA, researchers can design peptide analogs with superior pharmacological profiles, including enhanced stability against enzymatic degradation and improved receptor affinity.[5]

  • Conformational Studies: The rigid cyclopropyl group serves as a valuable tool for studying structure-activity relationships (SAR). By replacing a natural amino acid with cyclopropylalanine, scientists can probe the conformational requirements for biological activity, leading to more potent and selective drug candidates.

  • Development of Novel Therapeutics: Peptides containing cyclopropylalanine have been explored for various therapeutic areas. The unique properties imparted by the cyclopropyl ring can help overcome the traditional limitations of peptide drugs, such as poor oral bioavailability and short half-lives.[1][2] Recent advances in synthesizing unnatural amino acids are making these powerful tools more accessible for drug development.[3][6]

Handling and Storage

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 2-8 °C. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[1]

References

  • Unnatural Amino Acids for Peptide Synthesis. (n.d.). Google Cloud.
  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026, February 20). University of California - Santa Barbara.
  • An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design. (n.d.). BenchChem.
  • Unnatural amino acids. (n.d.). JPT Peptide Technologies.
  • New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Source provided not specified.
  • CAS 51987-73-6: boc-L-phenylalanine methyl ester. (n.d.). CymitQuimica.
  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dicyclopropylpropanoic acid. (n.d.). Chemenu.
  • BOC-L-Alanine Methyl Ester MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
  • Boc-L-phenylalanine methyl ester. (n.d.). CymitQuimica.
  • Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide. (n.d.). BenchChem.
  • N-Boc-L-phenylalanine methyl ester. (n.d.). MedChemExpress.

Sources

Cyclopropylalanine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropylalanine (CPA) derivatives represent a high-value structural motif in modern medicinal chemistry, serving as conformationally constrained bioisosteres of aliphatic amino acids such as leucine, valine, and methionine. By incorporating a cyclopropyl ring into the amino acid side chain, researchers can significantly modulate the physicochemical properties of a peptide or small molecule drug. This guide details the structural advantages, synthetic pathways, and application strategies of CPA derivatives, providing a roadmap for their integration into lead optimization programs to enhance potency, metabolic stability, and selectivity.

Structural & Physicochemical Properties[1][3][4][5][6]

Conformational Constraint and Entropy

The primary utility of CPA lies in its ability to restrict the conformational flexibility of the side chain. Unlike the flexible isopropyl or isobutyl chains of valine and leucine, the cyclopropyl group locks the


 and 

torsion angles. This rigidification reduces the entropic penalty (

) associated with ligand binding to a protein target. When the bioactive conformation matches the low-energy state of the CPA derivative, binding affinity (

) is often significantly improved.
Bioisosterism and Lipophilicity

CPA is a non-proteinogenic amino acid that acts as a bioisostere for:

  • Leucine/Valine: Mimics the bulk and hydrophobicity but with altered spatial projection.

  • Methionine: Mimics the chain length and lipophilicity without the oxidation liability of the sulfur atom.

  • Phenylalanine: In specific isomers (e.g., 2,3-methanophenylalanine), the cyclopropane ring mimics the electronic and steric properties of the phenyl ring edge.

Table 1: Comparative Properties of Aliphatic Amino Acids and CPA

PropertyLeucine (Leu)Valine (Val)Cyclopropylalanine (CPA)Impact of CPA
Side Chain IsobutylIsopropylCyclopropylmethylRigidified, compact
Hybridization


Pseudo-

character (Walsh orbitals)
Electronic modulation
Conformation Highly FlexibleFlexibleConstrained (

angles restricted)
Lower entropic penalty
Metabolic Stability Susceptible to oxidationSusceptible to oxidationBlocks

-oxidation
Extended

Lipophilicity HighModerateHigh (often > Leu due to compactness)Improved membrane permeability
Visualization of Conformational Restriction

The following diagram illustrates the thermodynamic advantage of using CPA over flexible analogs like Leucine.

ConformationalConstraint Leu Leucine (Flexible) High Entropy State Binding Target Binding Event Leu->Binding High conformational cost Complex_Leu Bound Complex (Leu) High Entropic Penalty Binding->Complex_Leu Complex_CPA Bound Complex (CPA) Low Entropic Penalty Binding->Complex_CPA High Affinity (ΔG improved) CPA CPA (Rigid) Pre-organized State CPA->Binding Pre-organized

Caption: Thermodynamic advantage of CPA: Rigidification reduces entropy loss upon binding, improving affinity.

Synthetic Methodologies

The synthesis of enantiomerically pure CPA is non-trivial due to the need to control the stereocenters on the cyclopropane ring and the


-carbon. The Charette Asymmetric Cyclopropanation  is the gold standard for generating these chiral motifs with high enantiomeric excess (ee).
Charette Asymmetric Cyclopropanation

This method utilizes a chiral dioxaborolane ligand to direct the Simmons-Smith reagent (


) to an allylic alcohol substrate.[1]

Key Reaction Components:

  • Substrate: Allylic alcohol (precursor to the amino acid side chain).

  • Reagent:

    
     + 
    
    
    
    (Generates the zinc carbenoid).
  • Chiral Ligand: Chiral dioxaborolane (derived from tartaric acid amides).

  • Mechanism: The zinc reagent coordinates to both the allylic alcohol oxygen and the chiral ligand, ensuring delivery of the methylene group to one face of the alkene.

Synthetic Workflow Diagram

SynthesisWorkflow Start Allylic Alcohol Precursor Step1 Charette Asymmetric Cyclopropanation Start->Step1 Reagents Reagents: Et2Zn, CH2I2 Chiral Dioxaborolane Ligand Reagents->Step1 Intermediate Chiral Cyclopropyl Alcohol (>90% ee) Step1->Intermediate Stereoselective Methylene Transfer Step2 Functional Group Interconversion (Oxidation -> Strecker/Bucherer) Intermediate->Step2 Final Enantiopure Cyclopropylalanine Derivative Step2->Final

Caption: Workflow for the asymmetric synthesis of CPA via Charette cyclopropanation.

Medicinal Chemistry Applications

Metabolic Stability & Safety

Integrating CPA is a strategic move to block metabolic "hotspots."

  • Blocking

    
    -Oxidation:  In aliphatic chains, the 
    
    
    
    -position is prone to metabolic oxidation. The cyclopropyl ring prevents this enzymatic degradation, extending the half-life (
    
    
    ) of the drug.
  • Safety Note (CPA vs. Cyclopropylamine): It is critical to distinguish CPA from cyclopropylamines.

    • Cyclopropylamines (N-C-C): Can act as "suicide substrates" for CYP450 enzymes (e.g., CYP2D6), leading to mechanism-based inhibition and potential toxicity (e.g., Trovafloxacin).

    • Cyclopropylalanine (C-C-C): The cyclopropyl group is on the

      
      -carbon, removed from the amine. This configuration generally avoids the radical ring-opening toxicity associated with direct cyclopropylamines while retaining metabolic stability.
      
Decision Tree: When to Use CPA?

DecisionTree Start Lead Optimization Challenge Issue1 Is the peptide/drug metabolically unstable? Start->Issue1 Issue2 Is the binding affinity low due to entropy? Issue1->Issue2 No Action1 Replace Leu/Val with CPA to block oxidation Issue1->Action1 Yes (Oxidation prone) Action2 Use CPA to rigidify side chain Issue2->Action2 Yes (Flexible chain) Stop Use Standard Bioisosteres Issue2->Stop No

Caption: Decision matrix for incorporating CPA during lead optimization.

Experimental Protocols

Protocol: Asymmetric Cyclopropanation (Charette Method)

This protocol describes the synthesis of a chiral cyclopropyl alcohol intermediate, a precursor to CPA.

Reagents:

  • Allylic alcohol substrate (1.0 equiv)

  • 
     (2.2 equiv)
    
  • 
     (2.2 equiv)
    
  • Chiral Dioxaborolane Ligand (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

Methodology:

  • Ligand Formation: In a flame-dried flask under argon, dissolve the chiral dioxaborolane ligand in anhydrous DCM.

  • Reagent Preparation: Add

    
     dropwise at -10°C, followed by 
    
    
    
    . Stir for 10 minutes to form the zinc carbenoid species.
  • Substrate Addition: Add the allylic alcohol slowly to the reaction mixture. The coordination of the zinc species to the alcohol oxygen and the ligand directs the stereochemistry.

  • Reaction: Stir at 0°C for 2-4 hours. Monitor consumption of starting material via TLC.

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x), wash organic layers with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via silica gel flash chromatography.

  • Validation: Determine enantiomeric excess (ee) using chiral HPLC.

Protocol: Metabolic Stability Assay (Microsomal Stability)

To verify the stability advantage of CPA-containing analogs.

Methodology:

  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/rat, 0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quench: Stop reaction by adding ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). Compare CPA analog vs. Leucine parent.

References

  • Charette, A. B., et al. (1998).[2] "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society.

  • Wernic, D., et al. (2017). "Cyclopropylalanine: A Novel Antibiotic Mechanism Blocking Leucine Biosynthesis."[3][4] Molecules.

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.

  • Gagnon, A., et al. (2023). "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs." MDPI.

  • Ma, X., et al. (2024). "General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres." ChemRxiv.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-tert-Butoxycarbonyl-L-cyclopropylalanine Methyl Ester (Boc-Cpa-OMe)

Introduction

N-tert-Butoxycarbonyl-L-cyclopropylalanine methyl ester, commonly abbreviated as Boc-Cpa-OMe, is a protected, non-canonical amino acid derivative. As a building block in synthetic organic chemistry, particularly in peptide synthesis and drug discovery, it offers a unique combination of a sterically constrained cyclopropyl side chain with the versatile Boc (tert-butyloxycarbonyl) protecting group and a methyl ester at the C-terminus. The Boc group ensures stability under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of orthogonal protection strategies in multi-step syntheses.[1][2] The cyclopropyl moiety introduces conformational rigidity into peptide backbones, a valuable tool for medicinal chemists aiming to design peptides with enhanced stability, receptor affinity, and specific secondary structures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Boc-Cpa-OMe for researchers and professionals in drug development.

Physicochemical Properties

The fundamental characteristics of Boc-Cpa-OMe are summarized below. These properties are crucial for its handling, reaction setup, and analytical characterization.

PropertyValueSource
IUPAC Name methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-cyclopropylpropanoateDerived
Synonyms Boc-L-cyclopropylalanine methyl ester, Boc-Cpa-OMeDerived
Molecular Formula C₁₃H₂₃NO₄Calculated
Molecular Weight 257.33 g/mol Calculated
Appearance White to off-white solid (predicted)Analogous Compounds[3][4]
Purity (typical) ≥98% (HPLC)Analogous Compounds[3]
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents (predicted)General Knowledge

Synthesis and Purification

The synthesis of Boc-Cpa-OMe can be approached through several standard organic chemistry transformations. A common and reliable method involves the esterification of commercially available N-Boc-L-cyclopropylalanine (Boc-Cpa-OH).

Experimental Protocol: Synthesis of Boc-Cpa-OMe
  • Dissolution: Dissolve N-Boc-L-cyclopropylalanine (Boc-Cpa-OH) (1 equivalent) in anhydrous methanol (MeOH).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude Boc-Cpa-OMe by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Synthetic Workflow Diagram

SynthesisWorkflow Synthesis of Boc-Cpa-OMe BocCpaOH Boc-Cpa-OH in Methanol Cooling Cool to 0°C BocCpaOH->Cooling SOCl2 Add SOCl₂ Cooling->SOCl2 Reaction Stir at Room Temperature (4-6h) SOCl2->Reaction Monitoring TLC/LC-MS Monitoring Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Silica Gel Chromatography Workup->Purification FinalProduct Pure Boc-Cpa-OMe Purification->FinalProduct

Caption: General workflow for the synthesis of Boc-Cpa-OMe.

Applications in Research and Drug Development

Boc-Cpa-OMe is a valuable building block for the synthesis of peptidomimetics and other complex organic molecules. Its unique structural features can be leveraged in several areas of drug discovery.

Peptide Synthesis

The primary application of Boc-Cpa-OMe is in solid-phase peptide synthesis (SPPS) or solution-phase synthesis to introduce a cyclopropylalanine residue into a peptide sequence.[4] The cyclopropyl group can enforce a specific backbone conformation, which may lead to increased receptor binding affinity or enhanced enzymatic stability.

Drug Design and Discovery

The incorporation of non-canonical amino acids like cyclopropylalanine is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates.[4] Boc-Cpa-OMe serves as a readily available precursor for the synthesis of novel therapeutics in areas such as oncology, neurology, and infectious diseases.[3][4]

Experimental Protocol: Incorporation into a Peptide via SPPS
  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin) and perform the initial deprotection of the Fmoc group using a solution of 20% piperidine in dimethylformamide (DMF).

  • Boc-Cpa-OMe Preparation: The methyl ester of Boc-Cpa-OMe would first need to be saponified to the corresponding carboxylic acid (Boc-Cpa-OH) to be used in standard amide coupling reactions.

  • Coupling:

    • Pre-activate the resulting Boc-Cpa-OH (1.5-2 equivalents) with a coupling reagent such as HBTU (1.5-2 equivalents) and a base like diisopropylethylamine (DIEA) (3-4 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat the deprotection and coupling steps with subsequent amino acids to elongate the peptide chain.

Peptide Synthesis Workflow

SPPS_Workflow Solid-Phase Peptide Synthesis Cycle cluster_legend *Note: Boc-Cpa-OMe must be saponified to Boc-Cpa-OH prior to use in SPPS. start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 coupling Couple Boc-Cpa-OH* (HBTU/DIEA) washing1->coupling washing2 Wash (DMF, DCM) coupling->washing2 kaiser Kaiser Test washing2->kaiser kaiser->coupling Negative (Recouple) next_aa Couple Next Amino Acid kaiser->next_aa Positive next_aa->deprotection Continue Elongation cleavage Cleave from Resin next_aa->cleavage Final Amino Acid note

Caption: General cycle for incorporating an amino acid in SPPS.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Boc-Cpa-OMe.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Boc-Cpa-OMe is a specialized amino acid derivative with significant potential in peptide chemistry and drug discovery. Its unique cyclopropyl side chain offers a means to introduce conformational constraints, while the Boc protecting group facilitates its use in complex synthetic routes. A thorough understanding of its properties and reactivity is essential for its effective application in the design and synthesis of novel, biologically active molecules.

References

  • Benchchem. Application of Boc-Trp-Phe-OMe in Drug Design and Discovery.
  • Sigma-Aldrich. Boc-Asp(OMe)-OH >= 98.0 TLC 59768-74-0.
  • PubChem. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577.
  • Chem-Impex. Boc-β-cyclohexyl-L-alanine methyl ester.
  • PubChem. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138.
  • PMC. Synthesis of Boc-protected bicycloproline.
  • American Chemical Society. Evolution of a Strategy for the Unified Synthesis of Enteropeptin Sactipeptides.
  • Sigma-Aldrich. Boc-Phe-OMe 98 51987-73-6.
  • BOC. Health & Safety.
  • Sigma-Aldrich. N-Boc-L-alanyl-L-alanine methyl ester | 19794-10-6.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ChemicalBook. BOC-L-ALANINE METHYL ESTER | 28875-17-4.
  • PubChem. Boc-Ala-Tyr-OMe | C18H26N2O6 | CID 10937435.
  • Benchchem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • BOC Gases. Workplace safety.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
  • BOC. Cylinder Safety.
  • The Royal Society of Chemistry.
  • BOC Gases. Health, safety and quality.
  • BOC Sciences. Application of Organic Synthesis in New Drug Discovery.
  • J-GLOBAL.
  • Aapptec Peptides. Boc-Cpa-OH DCHA [89483-06-7].
  • BroadPharm. Boc.
  • Google Patents. CN102936220A - BOC protection method for aminopyridine.

Sources

A Technical Guide to Steric Effects in Peptide Design: A Comparative Analysis of Boc-L-cyclopropylalanine and Boc-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic and drug design, offering a powerful tool to modulate the pharmacological properties of peptide-based therapeutics. This in-depth technical guide provides a comprehensive analysis of the steric and conformational differences between two N-terminally protected amino acids: Boc-L-cyclopropylalanine and the proteinogenic Boc-L-alanine. We will explore the fundamental principles of how the substitution of a simple methyl group with a conformationally constrained cyclopropyl moiety profoundly impacts peptide backbone architecture, receptor binding affinity, and metabolic stability. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage steric control as a key strategy in the rational design of next-generation peptide therapeutics.

Introduction: The Quest for Conformational Control

Peptides are remarkable signaling molecules, but their therapeutic potential is often hampered by inherent flexibility and susceptibility to enzymatic degradation.[1] A flexible peptide in solution exists as an ensemble of conformations, only a fraction of which may be the "bioactive conformation" required for optimal interaction with a biological target. This conformational entropy must be overcome upon binding, representing a significant energetic penalty that can reduce binding affinity.[2]

A primary strategy to address these limitations is the introduction of conformational constraints into the peptide sequence.[1][3] By rigidifying the peptide backbone, we can pre-organize the molecule into its bioactive conformation, thereby reducing the entropic cost of binding and potentially leading to significant gains in potency and selectivity.[2] Furthermore, such modifications can enhance metabolic stability by sterically shielding cleavage sites from proteolytic enzymes.[3][4]

This guide focuses on a subtle yet powerful modification: the replacement of L-alanine with L-cyclopropylalanine. Both can be readily incorporated into peptide chains using standard synthesis protocols with their α-amino groups protected by the tert-butoxycarbonyl (Boc) group.[5][] However, the seemingly minor change from a methyl side chain to a cyclopropyl side chain introduces profound steric and electronic effects that have significant downstream consequences for the final peptide's structure and function.

Foundational Building Blocks: A Comparative Overview

Boc-L-alanine is a widely used protected form of the natural amino acid L-alanine, serving as a fundamental building block in peptide synthesis.[7][8] Its side chain, a simple methyl group, is small and non-polar, offering minimal steric hindrance and high rotational freedom. In contrast, Boc-L-cyclopropylalanine is a non-canonical amino acid where the methyl group is replaced by a three-membered cyclopropyl ring. This small, strained ring system is a bioisostere of larger alkyl groups but with unique electronic properties and, most importantly, a rigid, conformationally locked structure.[9]

PropertyBoc-L-alanineBoc-L-cyclopropylalanine (Boc-L-Cpa-OH)
Synonyms N-tert-Butoxycarbonyl-L-alanine, Boc-Ala-OHN-tert-Butoxycarbonyl-L-3-cyclopropylalanine
CAS Number 15761-38-3[10][11][12][13][14]89483-06-7[15]
Molecular Formula C₈H₁₅NO₄[10][11][12][13][14]C₁₁H₁₉NO₄[15][16]
Molecular Weight 189.21 g/mol [11][12][14]229.28 g/mol [15][16]
Appearance White to off-white crystalline powder[8][13]White powder
Melting Point ~79-83 °C[12][17]Not widely reported
Key Structural Feature Freely rotating methyl (-CH₃) side chainRigid cyclopropyl side chain

The Core Directive: Steric Effects and Conformational Constraint

The fundamental difference between these two amino acids lies in the steric and conformational properties of their side chains. This distinction is the primary driver of their differential impact on peptide structure.

The Alanine Methyl Group: A Point of Flexibility

The methyl group of alanine is connected to the peptide backbone via a single Cα-Cβ bond. Rotation around this bond is largely unrestricted, allowing the methyl group to adopt numerous orientations with minimal energy penalty. This flexibility contributes to the overall conformational freedom of an alanine-containing peptide chain, allowing it to sample a wide range of secondary structures.

The Cyclopropylalanine Ring: A Locus of Rigidity

The cyclopropyl group introduces a significant level of conformational constraint due to two main factors:

  • Inherent Ring Rigidity : Unlike open alkyl chains, the three-membered ring of cyclopropane has virtually no conformational flexibility. Its carbon atoms are locked in a fixed triangular geometry.

  • Cyclopropylic Strain : The C-C bonds within the cyclopropane ring are bent, leading to significant ring strain. This strain, coupled with the fixed eclipsed conformation of substituents on adjacent ring carbons, creates a robust steric effect that restricts the rotation of the Cα-Cβ bond connecting the side chain to the peptide backbone.[18][19] This effect is more pronounced than the 1,3-allylic strain seen in other systems and effectively "locks" the side chain's orientation relative to the backbone.[18]

This imposed rigidity directly translates to a restriction of the peptide backbone's dihedral angles (φ and ψ), forcing the peptide to adopt a more defined and predictable conformation in the vicinity of the cyclopropylalanine residue.[18][20] Studies have shown that the presence of a cyclopropyl group can favor specific secondary structures, such as β-turns or helical folds.[18][20]

Drug_Design_Decision Start Project Goal: Design a Peptide Therapeutic Q1 Is conformational flexibility a known issue? Start->Q1 BocAla Choose Boc-L-alanine (Flexibility, Lower Cost) Q1->BocAla No Q2 Is metabolic instability a major concern? Q1->Q2 Yes BocCpa Choose Boc-L-cyclopropylalanine (Constraint, Stability) Q2->BocCpa Yes Q3 Is maximizing binding affinity critical? Q2->Q3 No Q3->BocAla No Q3->BocCpa Yes

Figure 2: Decision logic for amino acid selection in drug design.

Experimental Workflows & Protocols

The theoretical impact of these amino acids must be validated through rigorous experimental analysis. The following sections outline standard protocols for synthesizing and characterizing peptides containing these residues.

Protocol: Boc-based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a short peptide on a Merrifield resin, highlighting key steps where differences may arise.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-L-alanine or Boc-L-cyclopropylalanine

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or HBTU/HATU

  • Anhydrous Hydrofluoric acid (HF) or TFMSA for cleavage (use with extreme caution in a specialized apparatus)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether, cold

Workflow:

SPPS_Workflow Resin 1. Resin Swelling (DCM) Deprotection 2. Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling Wash 5. Washing (DMF, DCM) Coupling->Wash Repeat Repeat Steps 2-5 for each amino acid Wash->Repeat Cleavage 6. Cleavage & Final Deprotection (e.g., HF/Anisole) Repeat->Cleavage Purification 7. Precipitation & Purification (Ether, HPLC) Cleavage->Purification

Figure 3: General workflow for Boc-SPPS.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

  • First Amino Acid Loading: Couple the first C-terminal Boc-amino acid to the resin.

  • Deprotection: Remove the Boc protecting group by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes. [5][21]4. Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual acid and TFA.

  • Neutralization: Neutralize the resulting ammonium salt with a 10% solution of DIEA in DMF until a neutral pH is achieved.

  • Coupling:

    • Dissolve 3 equivalents of the next Boc-amino acid (e.g., Boc-L-alanine or Boc-L-cyclopropylalanine) and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.

    • Add 6 equivalents of DIEA to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours.

    • Causality Note: For Boc-L-cyclopropylalanine, coupling efficiency should be monitored (e.g., via a Kaiser test). If the reaction is incomplete after 2 hours, a second coupling may be required due to increased steric hindrance.

  • Washing: Wash the resin with DMF, DCM, and isopropanol to remove excess reagents.

  • Repeat Cycle: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, dry the resin and cleave the peptide from the resin while simultaneously removing side-chain protecting groups using a strong acid like anhydrous HF with appropriate scavengers. (Extreme caution required) .

  • Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify using reverse-phase HPLC.

Protocol: Comparative Conformational Analysis by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the solution-state structure of peptides. [22][23] Materials:

  • Purified alanine-containing peptide and cyclopropylalanine-containing peptide

  • NMR-grade deuterated solvent (e.g., DMSO-d₆ or CD₃OH)

  • High-field NMR spectrometer (≥600 MHz)

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of each peptide (typically >0.5 mM) in ~500 µL of the chosen deuterated solvent. [24]2. 1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum for each peptide. This provides an initial overview of the chemical shifts and signal dispersion. [25]3. 2D TOCSY Acquisition: Acquire a 2D Total Correlation Spectroscopy (TOCSY) spectrum. This experiment identifies all protons within a given amino acid's spin system, allowing for residue-type identification. [23]4. 2D NOESY/ROESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. These experiments detect protons that are close in space (<5 Å), providing crucial distance restraints for structure calculation. [23][26]5. Data Analysis & Interpretation:

    • Chemical Shift Dispersion: Compare the dispersion of amide proton signals in the 1D spectra. A wider dispersion in the cyclopropylalanine-containing peptide often indicates a more well-defined, folded structure. [22] * NOE Patterns: Analyze the NOE cross-peaks. For the cyclopropylalanine peptide, expect to see a more consistent and smaller set of long-range NOEs, indicative of a single or dominant conformation. The alanine peptide may show weaker or more numerous NOEs, reflecting an average of multiple conformations.

    • Coupling Constants (³J_HNHα_): Measure the coupling constants between the amide proton and the alpha-proton. These values can be used in the Karplus equation to estimate the φ dihedral angle, providing direct evidence of backbone conformation. [23]A narrow range of coupling constants for the cyclopropylalanine peptide would support a constrained conformation.

Conclusion

The substitution of alanine with cyclopropylalanine is a powerful and validated strategy in medicinal chemistry for imposing conformational constraint on peptides. While Boc-L-alanine represents a default, flexible building block, Boc-L-cyclopropylalanine provides a tool for rational design, enabling the creation of peptides with enhanced binding affinity, improved metabolic stability, and greater receptor selectivity. The steric demands of the cyclopropyl group, rooted in its inherent rigidity and cyclopropylic strain, directly translate into a more ordered peptide backbone. This guide has detailed the fundamental chemical principles, practical synthetic considerations, and analytical workflows necessary for researchers to effectively harness the steric effects of cyclopropylalanine in the development of advanced peptide-based therapeutics.

References

  • Fengchen Group Co., Ltd. BOC-L-Alanine (BOC-L-ALA) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers. (n.d.).
  • Stamford, A. W. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • BenchChem. (2025). Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis. BenchChem.
  • Nordmann. (n.d.). BOC-L-Alanine. Nordmann.global.
  • CDH Fine Chemical. (n.d.). BOC-L-Alanine | 15761-38-3. CDH Fine Chemical.
  • Carl ROTH. (n.d.). Boc-L-Alanine, 5 g - Amino Acid Derivatives. Carl ROTH.
  • CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy N-BOC-CYCLOPROPYL ALANINE Industrial Grade. ECHEMI.
  • CymitQuimica. (n.d.). CAS 15761-38-3: Boc-L-alanine. CymitQuimica.
  • Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Journal of Molecular Structure: THEOCHEM, 625(1-3), 125-130.
  • Chem-Impex. (n.d.). Boc-L-alanine. Chem-Impex.
  • BenchChem Technical Support Team. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. BenchChem.
  • Thermo Scientific Chemicals. (n.d.). BOC-L-Alanine, 99+%. Fisher Scientific.
  • Oishi, S., et al. (2015). Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane. Organic & Biomolecular Chemistry, 13(28), 7770-7783.
  • Oishi, S., et al. (2015). Design, synthesis, and structural characterization of helix-forming aliphatic homo-δ-peptides based on conformational restriction due to the structural characteristics of cyclopropane. Chemistry – A European Journal, 21(25), 9143-9150.
  • ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-alanine. ChemicalBook.
  • Advanced ChemBlocks. (2026). Boc-(S)-3-Cyclopropylalanine. Advanced ChemBlocks.
  • G-protein coupled receptor laboratory, University of Nebraska Medical Center. (2013). The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides. UNMC.
  • BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199.
  • Sigma-Aldrich. (n.d.). Boc-b-cyclopropyl-L-alanine·DCHA. Sigma-Aldrich.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • ResearchGate. (2010). NMR of peptides. ResearchGate.
  • Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis. Creative Proteomics.
  • Pathirana, C., et al. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 30(3), 567.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
  • Schramm, G., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(4), 843.
  • ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. GenScript.

Sources

Technical Guide: Solubility Profiling and Handling of Boc-L-cyclopropylalanine Methyl Ester

[1][2][3]

Executive Summary

Boc-L-cyclopropylalanine methyl ester is a specialized, non-natural amino acid derivative used extensively in peptidomimetic drug design to introduce conformational constraints and enhance metabolic stability.[1][2][] Its structural composition—a lipophilic cyclopropyl side chain, a tert-butyloxycarbonyl (Boc) amine protecting group, and a methyl ester carboxyl protecting group—renders the molecule highly hydrophobic.[1][2][]

This guide provides a technical framework for the solubility, handling, and solvent compatibility of this compound.[] It is designed for medicinal chemists and process scientists requiring precise control over dissolution for solid-phase peptide synthesis (SPPS), solution-phase coupling, and analytical characterization (HPLC/NMR).[1][2][]

Physicochemical Profile & Solubility Mechanism[3][4][5][6][7]

To predict and manipulate the solubility of Boc-L-cyclopropylalanine methyl ester, one must understand the competing forces within the molecule:

  • The Boc Group (tert-butyloxycarbonyl): A bulky, lipophilic carbamate that drastically reduces the polarity of the amine.[2][] It promotes solubility in organic solvents like dichloromethane (DCM) and ethyl acetate.[2][]

  • The Methyl Ester (-OMe): Caps the carboxylic acid, removing the potential for zwitterion formation and hydrogen bond donation.[1][2][] This eliminates water solubility and enhances compatibility with ethers and chlorinated solvents.[2][]

  • The Cyclopropyl Side Chain: A rigid, three-carbon ring that adds significant lipophilicity and steric bulk without the flexibility of linear alkyl chains.[2][]

Net Result: The molecule acts as a "lipophilic grease ball."[2][] It is highly soluble in medium-to-low polarity organic solvents but exhibits negligible solubility in aqueous media and extreme non-polar alkanes (hexanes).[1][2][]

Solvent Compatibility Matrix

The following data categorizes solvent interactions based on thermodynamic solubility and chemical stability.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Primary solvent for dissolution and transfer.[1][2][]
Chlorinated Chloroform (

)
Excellent Preferred for NMR analysis (

).[1][2][]
Esters Ethyl Acetate (EtOAc)Good/High Ideal for extraction workups and crystallization.[1][2][]
Polar Aprotic DMF / NMPHigh Standard for peptide coupling reactions.[1][2][]
Polar Aprotic DMSOHigh Used for biological assays; Caution: Hygroscopic.[1][2][]
Ethers THF / 1,4-DioxaneGood Suitable for reactions; ensure peroxides are absent.[1][2][]
Alcohols Methanol / EthanolGood Warning:[1][2][] Avoid if strong base is present (transesterification risk).[1][2][]
Hydrocarbons Hexanes / HeptanePoor/Insoluble Anti-solvent: Used to precipitate the compound.[2][]
Aqueous Water / BuffersInsoluble Forms an emulsion or oiling out.[1][2][]
Critical Stability Warning
  • Transesterification: In methanol or ethanol, particularly in the presence of base (e.g., NaOH, TEA), the methyl ester is stable.[] However, if using ethyl or benzyl alcohol with base, the methyl ester can exchange.[]

  • Acid Sensitivity: The Boc group is acid-labile.[1][2][] Avoid dissolving in solvents containing TFA or HCl unless deprotection is intended.[2][]

Visual Workflow: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate solvent system based on the experimental objective (Synthesis vs. Purification vs. Analysis).

SolubilityWorkflowStartSTART: Boc-L-cyclopropylalanine OMeObjectiveDefine ObjectiveStart->ObjectiveSynthesisSynthesis / CouplingObjective->SynthesisAnalysisAnalysis (NMR/HPLC)Objective->AnalysisPurificationPurification / WorkupObjective->PurificationSolvent_DCMPrimary: DCM or DMF(High Solubility)Synthesis->Solvent_DCMSolvent_NMRNMR: CDCl3 or DMSO-d6Analysis->Solvent_NMRSolvent_HPLCHPLC: ACN/Water gradient(Dissolve in ACN first)Analysis->Solvent_HPLCSolvent_EtOAcDissolve in EtOAcPurification->Solvent_EtOAcCheck_ClearCheck ClaritySolvent_DCM->Check_ClearPrecipitateAdd Hexanes (Anti-solvent)Solvent_EtOAc->Precipitate

Figure 1: Decision tree for solvent selection ensuring chemical stability and optimal solubility.

Experimental Protocols

Protocol A: Preparation of Stock Solution (50 mM)

Use this protocol for analytical standards or micro-scale reactions.

  • Calculate Mass: For Boc-L-cyclopropylalanine methyl ester (MW ≈ 243.29 g/mol ), weigh 12.2 mg into a clean 2 mL glass vial.[1][2][]

  • Primary Solvation: Add 500 µL of HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).

    • Note: Do not use water initially.[2][] The compound is hydrophobic and will float.[]

  • Vortex: Vortex for 15–30 seconds. The solution should be perfectly clear and colorless.

  • Dilution: Make up to 1.0 mL with the desired buffer or solvent.

    • Caution: If diluting with water, ensure the final organic content is >30% to prevent precipitation.[]

Protocol B: Purification via Anti-Solvent Precipitation

Use this protocol if the compound contains non-polar impurities or to recover the solid from an oil.[1]

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of Ethyl Acetate (EtOAc) (approx. 2–3 mL per gram).[2][]

  • Cooling: Place the vessel in an ice bath (0–4°C).

  • Precipitation: Dropwise, add cold Hexanes or Petroleum Ether with vigorous stirring.

    • Ratio: Target a 1:5 ratio of EtOAc:Hexanes.[2][]

  • Observation: A white precipitate should form.[2][] If an oil forms instead ("oiling out"), re-dissolve by warming and add the anti-solvent more slowly, or scratch the glass to induce nucleation.[]

  • Filtration: Filter the solid through a sintered glass funnel and wash with cold hexanes.

Troubleshooting & Handling

Issue: "Oiling Out" During Purification

Because the cyclopropyl group prevents efficient packing of the crystal lattice, this derivative often presents as a viscous oil rather than a crystalline solid.[]

  • Solution: Evaporate the solvent completely to obtain a foam.[2][] Triturate (grind) this foam with cold pentane or hexanes.[1][2][] This often converts the amorphous foam into a handleable solid.[]

Issue: Cloudiness in Aqueous Buffers

When adding a DMSO stock solution to a biological assay buffer (PBS/Media), precipitation may occur.[2][]

  • Solution: Ensure the final DMSO concentration is <1% (v/v). If higher concentrations are needed, use a carrier molecule (e.g., cyclodextrin) or sonicate the mixture, though this compound is generally not suitable for purely aqueous environments above micromolar concentrations.[]

References

  • PubChem. (2025).[2][] Boc-L-phenylalanine methyl ester (Analogous Structure Data).[1][2][] National Library of Medicine.[2][] Retrieved from [Link][1][2][]

Methodological & Application

Introduction: The Strategic Value and Synthetic Challenge of Cyclopropylalanine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Boc Deprotection of Cyclopropylalanine Derivatives

Cyclopropylalanine, a non-natural amino acid, is a highly valued building block in modern medicinal chemistry.[1] Its incorporation into peptides and small molecule drug candidates can confer significant advantages. The unique structural and electronic properties of the cyclopropyl group often lead to enhanced metabolic stability, improved potency, and desirable conformational constraints.[2][3] The rigid three-membered ring can act as a bioisosteric replacement for other groups, such as gem-dimethyl or vinyl moieties, helping to optimize a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[2]

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, prized for its stability under a wide range of conditions and its straightforward removal with acid.[4][5] However, when dealing with cyclopropylalanine derivatives, the standard acidic deprotection protocols must be approached with caution. The inherent high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to cleavage under certain harsh acidic conditions.[2][6] Therefore, the central challenge lies in the selective and efficient removal of the Boc group while preserving the integrity of the valuable cyclopropyl moiety.

This guide provides a detailed analysis of the mechanistic considerations, comparative experimental protocols, and troubleshooting strategies for the successful Boc deprotection of cyclopropylalanine-containing compounds, designed for researchers, scientists, and drug development professionals.

Part 1: Mechanistic Considerations—Preserving Cyclopropane Integrity

A successful deprotection strategy is rooted in understanding the underlying reaction mechanisms and potential side reactions.

The General Mechanism of Acid-Catalyzed Boc Deprotection

The acid-catalyzed cleavage of the Boc group is a well-established, multi-step process.[4][5][7]

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[8][9]

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to fragmentation. This generates a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[7][10]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine.[4][7]

  • Protonation of Amine: In the acidic medium, the newly liberated amine is protonated, typically yielding an amine salt (e.g., a trifluoroacetate or hydrochloride salt).[7]

The Stability of the Cyclopropyl Ring: A Delicate Balance

The stability of the cyclopropyl group is a key consideration. While generally robust, its high ring strain makes it vulnerable under specific conditions.[6] Strong Brønsted or Lewis acids can potentially protonate the cyclopropane ring itself or a substituent, which can lead to a carbocationic intermediate that undergoes ring-opening to relieve the strain.[6]

A critical side reaction during Boc deprotection is the potential for the newly formed tert-butyl cation to act as an electrophile and alkylate nucleophilic sites on the substrate.[11][12] Electron-rich aromatic rings or other sensitive functional groups can be particularly susceptible. To mitigate this, "scavengers" are added to the reaction mixture. These are reagents designed to trap the tert-butyl cation as it forms.[9] Triisopropylsilane (TIS) is a highly effective scavenger that reduces the tert-butyl cation to isobutane.[9]

The following diagram illustrates the desired deprotection pathway versus potential side reactions.

Boc_Deprotection_Mechanism cluster_main Boc Deprotection of Cyclopropylalanine Derivative cluster_side_reactions Side Reactions Start Boc-NH-CH(R)-CycPr (Starting Material) Protonated Protonated Intermediate Start->Protonated + H+ (TFA or HCl) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu+ tBu_cation tert-Butyl Cation (t-Bu+) Product H3N+-CH(R)-CycPr (Desired Product) CarbamicAcid->Product - CO2 RingOpening Ring-Opened Byproduct Product->RingOpening Strong Acid Attack (Potential Side Reaction) Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Trapping Quenched Quenched Cation (e.g., Isobutane) Scavenger->Quenched Successful Quenching

Caption: Desired Boc deprotection pathway versus potential side reactions.

Part 2: Experimental Protocols

The choice of deprotection method is critical and depends on the overall acid sensitivity of the substrate. Below are two robust, field-proven protocols.

Protocol A: Trifluoroacetic Acid (TFA) Mediated Deprotection

This is a standard, highly effective method for Boc removal. The use of a scavenger is strongly recommended to protect sensitive functionalities.[9]

Materials:

  • Boc-protected cyclopropylalanine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)[5]

  • Triisopropylsilane (TIS) or other appropriate scavenger[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected cyclopropylalanine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the reaction rate and minimize potential side reactions.

  • Addition of Reagents: To the stirred solution, add the scavenger, triisopropylsilane (TIS, 1.1 equiv.). Subsequently, add trifluoroacetic acid (TFA, 10-20 equiv., often used as a 25-50% solution in DCM) dropwise.[11]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude deprotected amine.

  • Purification & Characterization: Purify the product as necessary (e.g., by column chromatography or recrystallization) and characterize by NMR and MS to confirm structure and purity, paying close attention to signals corresponding to the cyclopropyl ring.

Protocol B: Hydrogen Chloride (HCl) in Dioxane

This method is often considered milder and can be more selective, particularly for substrates containing other acid-labile groups or to avoid trifluoroacetylation side reactions.[13][14]

Materials:

  • Boc-protected cyclopropylalanine derivative

  • 4M solution of HCl in 1,4-dioxane[13][15]

  • Anhydrous diethyl ether

  • Centrifuge or filtration apparatus

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Preparation: Add the Boc-protected cyclopropylalanine derivative (1.0 equiv.) to a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagent: Under a fume hood, add a 4M solution of HCl in 1,4-dioxane (5-10 equiv. of HCl).[16]

  • Reaction: Stir the resulting solution or suspension at room temperature. The deprotected amine hydrochloride salt will often precipitate out of the solution. Monitor the reaction by TLC or LC-MS until completion (typically 30 minutes to 2 hours).[13][15]

  • Isolation:

    • Upon completion, add anhydrous diethyl ether to the reaction mixture to fully precipitate the product.

    • Isolate the amine hydrochloride salt by vacuum filtration, washing the solid with additional cold diethyl ether.

    • Alternatively, the product can be isolated by centrifugation and decantation of the supernatant.

  • Drying & Characterization: Dry the isolated solid under high vacuum. The product is typically obtained as the hydrochloride salt and can often be used in the next step without further purification. Characterize by NMR and MS.

Part 3: Comparative Data and Troubleshooting

The selection of an appropriate protocol is a critical decision in the synthetic workflow.

Table 1: Comparison of Boc Deprotection Protocols for Cyclopropylalanine Derivatives

ParameterProtocol A: TFA/DCMProtocol B: 4M HCl in Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Temp. 0 °C to Room Temp.Room Temperature
Typical Time 1 - 4 hours0.5 - 2 hours
Scavengers Strongly Recommended (e.g., TIS)Generally not required, but can be used
Product Form Free amine (after work-up) or TFA saltHydrochloride salt
Advantages High reaction rates; volatile reagents are easily removed.Often milder; avoids trifluoroacetylation; product precipitates for easy isolation.[13][14]
Considerations Harsher conditions; risk of side reactions with sensitive groups; scavenger is essential.[9][11]Dioxane is a peroxide-former and requires careful handling; product isolation as a salt.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection Insufficient acid concentration or reaction time. Steric hindrance around the Boc group.Increase the equivalents of acid or prolong the reaction time. Consider switching to the more potent TFA method if using HCl. Gentle warming may be attempted, but monitor closely for degradation.
Evidence of Ring Opening Conditions are too harsh (excessively strong acid, high temperature).Switch to a milder protocol (HCl/Dioxane). Ensure the reaction is run at low temperature (0 °C). Reduce the concentration of the acid.
Formation of Side Products Alkylation by the tert-butyl cation. Trifluoroacetylation of the amine (with TFA).For alkylation: Add or increase the amount of a scavenger like TIS.[9] For trifluoroacetylation: Switch to the HCl/dioxane protocol.[14]
Difficult Product Isolation Product is highly water-soluble or forms an emulsion during work-up.For TFA reactions, after neutralization, perform multiple extractions with an appropriate organic solvent. For HCl reactions, ensure complete precipitation with an anti-solvent like diethyl ether.

Conclusion

The successful Boc deprotection of cyclopropylalanine derivatives is a critical step that requires a careful balance of reactivity and selectivity. While standard TFA protocols are effective, they necessitate the use of scavengers to prevent side reactions. The 4M HCl in dioxane method offers a valuable, often milder alternative that can provide higher selectivity and a more straightforward isolation procedure. By understanding the underlying mechanisms and carefully selecting the reaction conditions based on the substrate's overall sensitivity, researchers can reliably access these valuable deprotected intermediates, paving the way for advancements in drug discovery and development.

References

  • Benchchem. A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem Technical Support.
  • Generic Publisher. (2026, February 11). Exploring Cyclopropylalanine: A Versatile Compound for Chemical Synthesis and Beyond.
  • Chem-Impex. Fmoc-β-cyclopropyl-L-alanine. Chem-Impex International.
  • Benchchem. Understanding Boc protection and deprotection in peptide synthesis. Benchchem Technical Support.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Gardarsdottir, H. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Common Organic Chemistry. Boc Deprotection - HCl.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
  • Benchchem. Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. Benchchem Technical Support.
  • Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem Technical Support.
  • Mandal, B. et al. A mild, practical, and straight forward method for Boc deprotection and its use in peptide synthesis. ResearchGate.
  • BOC Sciences. BOC-amino acids. BOC Sciences.
  • Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem Technical Support.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem Technical Support.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Benchchem. Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem Technical Support.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Benchchem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem Technical Support.
  • El-Faham, A. et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application Note: Advanced Coupling Strategies for Sterically Hindered Cyclopropyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives into peptide backbones presents a unique synthetic challenge.[1] Unlike standard


-amino acids, ACC possesses a quaternary 

-carbon constrained within a three-membered ring.[1] This creates significant steric bulk and alters the electronic properties of the amine and carboxylate groups via Walsh orbital interactions. Standard coupling protocols (e.g., HBTU/DIPEA) often result in incomplete coupling, deletion sequences, or extensive epimerization of adjacent residues.

This guide details three high-efficiency coupling protocols designed specifically to overcome the energy barrier of


-tetrasubstituted amino acids. We prioritize the use of Acid Fluorides (via TFFH)  and 7-Azabenzotriazole Uroniums (HATU) , while introducing Oxyma/COMU  as a superior, safer alternative for automated synthesis.

Mechanistic Insight: The Steric Barrier

The difficulty in coupling ACC arises from two primary factors:

  • Steric Hindrance: The geminal disubstitution at the

    
    -carbon creates a "congested" transition state during nucleophilic attack. The incoming amine cannot easily access the activated carbonyl.
    
  • I-Strain (Internal Strain): The hybridization change from

    
     (activated ester) to 
    
    
    
    (tetrahedral intermediate) relieves some ring strain in the cyclopropane moiety, theoretically favoring reaction. However, the approach of the nucleophile is sterically blocked, making the formation of the initial tetrahedral intermediate the rate-limiting step.
Decision Matrix: Reagent Selection

The following flow chart illustrates the logical selection process for coupling reagents based on steric demand and sequence position.

ReagentSelection Start Coupling Challenge: Cyclopropyl AA (ACC) IsHindered Is the N-terminal acceptor also hindered? (e.g., N-Me, Aib, Pro, ACC) Start->IsHindered Extreme Extreme Hindrance IsHindered->Extreme Yes Moderate Moderate Hindrance IsHindered->Moderate No TFFH Protocol A: TFFH (Acid Fluoride Activation) Smallest Leaving Group Extreme->TFFH Primary Choice HATU Protocol B: HATU/HOAt (7-Aza Effect) Fastest Kinetics Extreme->HATU Secondary Choice Moderate->HATU Solution Phase COMU Protocol C: COMU/Oxyma (Morpholino Effect) Best for Epimerization Control Moderate->COMU Automated SPPS

Figure 1: Decision matrix for selecting coupling reagents based on steric environment.

Reagent Performance Analysis

For ACC and its derivatives, the size of the leaving group on the activated ester is critical.

ReagentActivation SpeciesMechanismSteric PerformanceRisk Profile
TFFH Acid Fluoride (-COF)Converts -COOH to -COF.[1] Fluoride is a tiny, excellent leaving group.Excellent (Best for Aib-Aib or ACC-ACC links)Moisture sensitive; Corrosive.[1]
HATU OAt Ester7-azabenzotriazole provides intramolecular base catalysis (neighboring group effect).[1][2]Very High Guanidinylation of amine if slow; Expensive.
COMU Oxyma EsterMorpholino group acts as internal base; Oxyma is a superior leaving group to HOBt.High Lower stability in DMF than HATU; Safer (Non-explosive).[1]
DIC/Oxyma Oxyma EsterCarbodiimide activation with nucleophilic additive.Moderate-High Slower kinetics than onium salts; Excellent for preventing racemization.[1]

Experimental Protocols

Protocol A: The "Nuclear Option" – TFFH (Acid Fluoride)

Best for: Coupling ACC to another hindered residue (e.g., ACC-ACC, Aib-ACC).[1] Mechanism: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates an acid fluoride in situ.[1][3][4] The fluoride atom is significantly smaller than OAt/OBt esters, allowing the amine to penetrate the steric shield.

Reagents:

  • Fmoc-ACC-OH (or derivative)[1]

  • TFFH (1.0 eq relative to AA)[1]

  • DIPEA (Diisopropylethylamine)[1][4][5]

  • Solvent: Anhydrous DCM or DMF (DCM often favors acid fluoride formation).[1][6]

Step-by-Step:

  • Activation: Dissolve Fmoc-ACC-OH (3.0 eq relative to resin) and TFFH (3.0 eq) in a minimal amount of anhydrous DCM/DMF (1:1).

  • Base Addition: Add DIPEA (6.0 eq).

    • Critical Note: Unlike HATU, pre-activation is NOT recommended for long periods as the acid fluoride can hydrolyze or rearrange. Activate for 2–3 minutes max .

  • Coupling: Add the mixture to the resin-bound amine.

  • Incubation: Agitate for 60 minutes at Room Temperature.

    • Optimization: For extremely difficult sequences, perform a double coupling: 1st pass 45 min, 2nd pass 45 min with fresh reagents.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

Validation:

  • Acid fluorides are highly reactive. Monitor conversion via HPLC. If the peak for the acid fluoride disappears but product does not form, the amine is likely essentially non-nucleophilic due to conformation.

Protocol B: The Gold Standard – HATU

Best for: General incorporation of ACC into peptide sequences. Mechanism: The pyridine nitrogen in the HOAt leaving group hydrogen bonds with the incoming amine, positioning it for attack on the carbonyl.

Reagents:

  • Fmoc-ACC-OH[1]

  • HATU[1][2][5][6][7][8][9][10]

  • HOAt (Optional additive for extreme cases)[1]

  • Collidine (2,4,6-trimethylpyridine) or DIPEA

Step-by-Step:

  • Stoichiometry: Use Fmoc-ACC-OH (4.0 eq) and HATU (3.9 eq).

    • Note: Always use slightly less HATU than Amino Acid to ensure no excess uronium salt reacts with the resin amine (Guanidinylation).

  • Base Selection: Use Collidine (8.0 eq) instead of DIPEA if racemization of the previous residue is a concern (though ACC itself is achiral, the preceding residue might be sensitive). Otherwise, DIPEA is standard.

  • Pre-activation: Dissolve AA and HATU in DMF. Add Base.[6] Shake for 30 seconds .

    • Warning: Do not pre-activate >2 mins. The active ester is unstable.

  • Coupling: Add to resin. Reaction time: 1–2 hours.

  • Monitoring: Use the Chloranil test (more sensitive than Kaiser for secondary/hindered amines) to check for completion.

Protocol C: The Modern "Green" Alternative – COMU

Best for: Automated synthesizers and minimizing epimerization. Mechanism: COMU generates the Oxyma active ester but with the added benefit of the morpholino group acting as an internal base/proton scavenger, mimicking the "7-aza" effect of HATU without the explosion risk of benzotriazoles.

Step-by-Step:

  • Solution Prep: Dissolve Fmoc-ACC-OH (3.0 eq) and COMU (3.0 eq) in DMF.[1]

  • Base: Add DIPEA (6.0 eq).

  • Coupling: React for 60 minutes at 50°C (if microwave assisted) or 2 hours at RT.

    • Microwave Note: Cyclopropyl groups are stable under standard microwave peptide synthesis conditions (max 75°C).

  • Wash: Extensive washing with DMF is required as the byproduct is water/DMF soluble.

Visualizing the Activation Pathway

The following diagram details the TFFH activation pathway, highlighting why it succeeds where others fail (Steric clearance).

TFFH_Mechanism cluster_0 Key Advantage Acid Fmoc-ACC-COOH (Bulky) Intermediate Acyl-Uronium Intermediate Acid->Intermediate + TFFH, + Base TFFH TFFH Reagent AcidFluoride Fmoc-ACC-COF (Small, Reactive) Intermediate->AcidFluoride F- displacement Product Peptide Bond (Fmoc-ACC-NH-R) AcidFluoride->Product + Amine (R-NH2) Low Steric Hindrance

Figure 2: TFFH mechanism converting bulky acid to compact Acid Fluoride.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Mass +99 Da observed GuanidinylationExcess HATU/HBTU was used, or reaction time was too long. Switch to Protocol A (TFFH) or reduce uronium equivalents to 0.95 eq vs Acid.
No Reaction (0% Yield) Steric ShieldingThe amine is inaccessible. Use Microwave heating (60°C) or switch solvent to NMP to swell resin better.
Epimerization of preceding AA Base-catalyzed abstractionUse Oxyma/DIC or Collidine with HATU.[1] Avoid DIPEA/DMF pre-activation mixtures standing for long periods.
Precipitate in reaction Low Solubility of ACCACC derivatives can be hydrophobic. Use a solvent mixture: DMF/DCM/NMP (1:1:1) .

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][7][8] An efficient peptide coupling additive.[2][3][9][10][11][12] Journal of the American Chemical Society. Link[1]

  • Carpino, L. A., & El-Faham, A. (1995).[11] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][3][4] Journal of the American Chemical Society. Link[1]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

  • Wenschuh, H., et al. (1995).[11] Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. The Journal of Organic Chemistry. Link[1]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal. Link[1]

Sources

Technical Guide to the Storage, Stability, and Handling of Boc-L-cyclopropyl-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the recommended storage and stability conditions for Boc-L-cyclopropyl-alanine methyl ester, a valuable building block in peptide synthesis and medicinal chemistry. While specific stability data for this cyclopropyl derivative is not extensively published, this document synthesizes established principles from analogous N-Boc protected amino acid methyl esters to provide authoritative guidance.[1][2][3] Included are detailed protocols for handling, long-term stability assessment, and forced degradation studies, designed to ensure the integrity and reliability of this reagent in research and development settings.

Introduction: The Role of Steric Hindrance and Lipophilicity

N-tert-butoxycarbonyl (Boc) protected amino acids are fundamental reagents in the synthesis of peptides and other complex organic molecules.[1][] The Boc group provides a robust, acid-labile protecting group for the amine functionality, allowing for sequential peptide bond formation.[][5] The methyl ester serves to protect the carboxylic acid, which can be deprotected under conditions orthogonal to the Boc group.

The subject of this guide, Boc-L-cyclopropyl-alanine methyl ester, incorporates a cyclopropyl moiety on the alanine side chain. This structural feature is of significant interest in drug development as it can introduce conformational rigidity and increased lipophilicity, potentially enhancing the metabolic stability and cell permeability of resulting peptides. Understanding the storage and stability of this specific building block is therefore critical to ensure the synthesis of pure, well-characterized final products.

Recommended Storage Conditions

The primary goal of proper storage is to prevent degradation from environmental factors such as temperature, moisture, and light. Based on data from structurally similar compounds like Boc-L-alanine methyl ester, the following conditions are recommended to preserve the purity and integrity of Boc-L-cyclopropyl-alanine methyl ester.

ParameterRecommended ConditionRationale and Expert Insights
Temperature 0-8 °C (Refrigerator) [1][2] or -20°C (Freezer) [6][7][8]Lower temperatures are crucial for minimizing the rate of potential hydrolytic and other degradative reactions. For long-term storage (months to years), -20°C is strongly advised.[7][8] For routine laboratory use over shorter periods (days to weeks), 0-8°C is acceptable.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) [9][10]While not always listed as strictly air-sensitive, some amino acid derivatives can be susceptible to oxidation over time.[10] Storing under an inert gas displaces oxygen and moisture, providing the most secure environment for long-term stability. This is particularly important after the container has been opened for the first time.
Moisture Keep in a tightly sealed container in a dry place. [11][12]The ester and Boc protecting groups are both susceptible to hydrolysis. Moisture can facilitate the breakdown of the compound. Using containers with secure seals and storing in a desiccator, especially in humid environments, is a best practice.
Light Protect from light. [13][14]While specific photostability data is unavailable, many complex organic molecules can be degraded by UV light. Storing the compound in an amber vial or in a dark location like a freezer or a cabinet is a prudent measure to prevent photochemical degradation.

Chemical Stability and Potential Degradation Pathways

Boc-L-cyclopropyl-alanine methyl ester has two primary points of chemical vulnerability: the acid-labile Boc group and the ester linkage.

  • Boc Group Hydrolysis: The tert-butoxycarbonyl protecting group is designed to be stable to a wide range of reagents and conditions but is readily cleaved by acid.[][5] Exposure to acidic conditions, even unintentionally from acidic impurities in solvents or on glassware, can lead to the formation of the free amine (L-cyclopropyl-alanine methyl ester).

  • Ester Hydrolysis: The methyl ester can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid (Boc-L-cyclopropyl-alanine-OH). While generally stable, prolonged exposure to moisture, especially at non-neutral pH, can facilitate this degradation.

It is crucial to use high-purity, neutral solvents and to avoid cross-contamination with acids or bases during handling.

main Boc-L-cyclopropyl-ala-oh methyl ester acid_degradation L-cyclopropyl-alanine methyl ester main->acid_degradation  Acidic Conditions (e.g., trace HCl, TFA) base_degradation Boc-L-cyclopropyl-alanine-OH main->base_degradation  Basic/Acidic Hydrolysis (e.g., H₂O, NaOH)

Caption: Potential degradation pathways for the title compound.

Handling and Safety Precautions

Adherence to standard laboratory safety protocols is essential when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9][12]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.[11][12]

  • Preventing Dust: This compound is typically a solid or powder.[1][2] Avoid creating dust when weighing or transferring the material.[9][12]

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][11]

Protocols for Stability Assessment

To ensure the material's quality over time, particularly for cGMP applications or long-term research projects, a stability assessment program is recommended.

Protocol 5.1: Long-Term Stability Study

This protocol outlines a systematic approach to evaluating the stability of a specific lot of Boc-L-cyclopropyl-alanine methyl ester under recommended storage conditions.

Objective: To determine the shelf-life of the compound under long-term storage conditions (-20°C).

Methodology:

  • Initial Analysis (T=0):

    • Upon receiving a new lot of the compound, perform a comprehensive initial analysis.

    • Purity Assessment: Use a validated stability-indicating HPLC method (see Section 6) to determine the initial purity and identify any minor impurities.

    • Appearance: Record the physical appearance (e.g., white crystalline solid).

    • Documentation: Retain all chromatograms and certificates of analysis for future comparison.

  • Sample Preparation and Storage:

    • Aliquot the material into several small, inert vials (e.g., amber glass) to avoid repeated freeze-thaw cycles of the main stock.

    • Tightly seal each vial, backfill with argon or nitrogen if possible, and label clearly with the compound name, lot number, and date.

    • Place the vials in a calibrated -20°C freezer designated for chemical storage.

  • Time-Point Testing:

    • Establish a testing schedule. A typical schedule would be: 3, 6, 12, 24, and 36 months.

    • At each time point, remove one vial from the freezer.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

    • Perform the same set of analyses as in the T=0 step (HPLC purity, appearance).

  • Data Analysis:

    • Compare the HPLC purity at each time point to the initial T=0 value.

    • Look for any significant decrease in the main peak area or the appearance of new impurity peaks.

    • A significant change is often defined as a >1-2% drop in purity or the emergence of a new impurity >0.1%.

    • Document any changes in physical appearance.

cluster_0 Initial Analysis (T=0) cluster_1 Storage cluster_2 Time-Point Testing (e.g., 3, 6, 12 mo.) cluster_3 Data Analysis T0_HPLC HPLC Purity Aliquot Aliquot into Vials T0_HPLC->Aliquot T0_Appearance Record Appearance Store Store at -20°C under Inert Gas Aliquot->Store Test_HPLC HPLC Purity Store->Test_HPLC Compare Compare T=X to T=0 Test_HPLC->Compare Test_Appearance Check Appearance Report Report Shelf-Life Compare->Report

Caption: Workflow for a long-term stability study.

Protocol 5.2: Forced Degradation (Stress Testing)

This protocol is designed to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.

Objective: To intentionally degrade the sample under various stress conditions to understand its intrinsic stability.

Methodology:

For each condition, prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and subject it to the stressor. Analyze the stressed samples by HPLC against a control sample (stored at -20°C).

  • Acid Hydrolysis:

    • Treat the sample with 0.1 M HCl at 60°C for 2, 8, and 24 hours.

    • Neutralize the sample before HPLC analysis.

    • Expected Outcome: Primarily degradation of the Boc group.

  • Base Hydrolysis:

    • Treat the sample with 0.1 M NaOH at 60°C for 2, 8, and 24 hours.

    • Neutralize the sample before HPLC analysis.

    • Expected Outcome: Primarily hydrolysis of the methyl ester.

  • Oxidative Degradation:

    • Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Expected Outcome: The cyclopropyl group and other parts of the molecule may be susceptible to oxidation.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 7 days.

    • Dissolve and analyze by HPLC.

  • Photostability:

    • Expose the solid compound to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W·h/m²).

    • Dissolve and analyze by HPLC.

Recommended Analytical Method: Stability-Indicating HPLC

A robust, stability-indicating analytical method is one that can separate the intact compound from its potential degradation products. While a specific method for Boc-L-cyclopropyl-alanine methyl ester must be developed and validated, the following provides a good starting point based on methods used for similar non-polar, protected amino acids.

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210-220 nm
Injection Volume 10 µL

Method Development Note: The results from the forced degradation study (Protocol 5.2) should be used to challenge this method. The gradient should be optimized to ensure baseline separation between the main peak and all degradation peaks.

Conclusion

While Boc-L-cyclopropyl-alanine methyl ester is expected to be a stable compound under the proper conditions, its integrity is paramount for successful research and development outcomes. By implementing the storage, handling, and analytical protocols outlined in this guide, scientists can ensure the long-term reliability of this important synthetic building block. The core principles are to store the compound cold, dry, and protected from light and air, and to verify its purity with a stability-indicating HPLC method before use in critical applications.

References

  • Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577 - PubChem - NIH. (n.d.). Retrieved February 25, 2026, from [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed. (2021, March 19). Retrieved February 25, 2026, from [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC. (2024, November 11). Retrieved February 25, 2026, from [Link]

  • (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - ResearchGate. (2025, October 15). Retrieved February 25, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Retrieved February 25, 2026, from [Link]

  • DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Boc and tBu ester pH stability during enamine hydrolysis : r/Chempros - Reddit. (2024, June 19). Retrieved February 25, 2026, from [Link]

Sources

Standard Operating Procedure: Chemoselective Methyl Esterification of Boc-Cpa-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the protocol for the synthesis of Boc-Cpa-OMe (Methyl N-tert-butoxycarbonyl-cyclopropylalanyl ester) from its free acid precursor Boc-Cpa-OH .

Target Molecule Definition: In strict peptide nomenclature, Cpa refers to Cyclopropylalanine (CAS: 89483-06-7), a non-canonical amino acid used to constrain peptide backbone conformation. However, in broader medicinal chemistry, "Cpa" is occasionally used for 4-Chlorophenylalanine. The protocols defined herein are chemically agnostic and valid for both substrates , as well as other hydrophobic non-canonical amino acids (e.g., Boc-Cha-OH, Boc-Nle-OH).

The Chemoselectivity Challenge

The primary challenge in this transformation is chemoselectivity . Standard Fisher esterification (MeOH/H₂SO₄ or SOCl₂) generates strong acid in situ, which will cleave the acid-labile Boc (tert-butyloxycarbonyl) protecting group.

To preserve the Boc group while forming the methyl ester, we must utilize base-mediated alkylation or non-acidic diazotization . This guide presents two validated methods:

  • Method A (Standard): Methyl Iodide/Potassium Bicarbonate (

    
     Alkylation) – Recommended for scale-up (>1g).
    
  • Method B (Alternative): TMS-Diazomethane – Recommended for small-scale (<100mg) or high-value screening.

Mechanism of Action

Method A: Base-Promoted Alkylation

This method relies on the "Boissonnas" strategy. A mild base (KHCO₃ or K₂CO₃) deprotonates the carboxylic acid to form a carboxylate anion. This nucleophile attacks the electrophilic methyl iodide (MeI) in a polar aprotic solvent (DMF), displacing iodide.

  • Why KHCO₃? It is strong enough to deprotonate the acid (

    
     ~4) but mild enough to prevent racemization of the 
    
    
    
    -carbon, a common risk with stronger bases (e.g., NaH) or activated esters.
Method B: TMS-Diazomethane Methylation

Trimethylsilyldiazomethane (TMS-CHN₂) acts as a stable, safer surrogate for diazomethane. Protonation of the diazo carbon by the carboxylic acid generates a diazonium intermediate, which is rapidly attacked by the carboxylate to form the methyl ester and release mild


 gas.

Experimental Protocols

Method A: Methyl Iodide / Potassium Bicarbonate (Primary SOP)

Scale: 1.0 g (approx. 4.4 mmol) of Boc-Cpa-OH.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
Boc-Cpa-OH ~229.271.01.0 gSubstrate
Methyl Iodide (MeI) 141.942.50.68 mLAlkylating Agent
KHCO₃ 100.112.0880 mgBase
DMF (Anhydrous) --10 mLSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add Boc-Cpa-OH (1.0 g) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Base Addition: Add KHCO₃ (880 mg) in one portion. The suspension will be opaque.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (0.68 mL) dropwise via syringe over 5 minutes.

    • Note: MeI is volatile and toxic. Handle in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C). Stir for 16–24 hours .

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1).[6] Product (

      
       ~0.6) should appear; starting material (
      
      
      
      < 0.1) should disappear.
  • Workup:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash with Water (3 x 20 mL) to remove DMF and excess base.

    • Wash with Saturated NaHCO₃ (1 x 20 mL) to remove unreacted acid.

    • Wash with Brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap, 40°C).

  • Result: Boc-Cpa-OMe is typically isolated as a clear, viscous oil or white solid. Yield is generally >90%.

Method B: TMS-Diazomethane (High-Value/Small Scale)

Scale: 100 mg (0.44 mmol).

Materials
ReagentEquiv.AmountRole
Boc-Cpa-OH 1.0100 mgSubstrate
TMS-Diazomethane (2M in Hexanes) 2.0~0.44 mLReagent
Methanol (MeOH) -1 mLCo-solvent
Toluene or Benzene -4 mLSolvent
Step-by-Step Procedure
  • Dissolution: Dissolve Boc-Cpa-OH (100 mg) in a mixture of Toluene:MeOH (4:1) (5 mL total) in a scintillation vial.

  • Addition: While stirring at room temperature, add TMS-Diazomethane solution dropwise until a persistent yellow color remains (indicating excess reagent).

    • Observation: Nitrogen gas bubbles will evolve efficiently.

  • Completion: Stir for an additional 20 minutes.

  • Quenching: Add a few drops of Acetic Acid or solid Silica Gel until the yellow color disappears (quenches excess diazomethane).

  • Workup: Evaporate solvents directly under reduced pressure.

  • Result: Quantitative conversion to Boc-Cpa-OMe. No aqueous workup required.

Visualization of Workflows

Reaction Logic & Decision Matrix

BocCpaEsterification Start Start: Boc-Cpa-OH Constraint Constraint: Boc Group (Acid Labile) Start->Constraint Decision Select Method based on Scale Constraint->Decision Avoid Acid Catalysis MethodA Method A: MeI / KHCO3 (Scale > 1g) Decision->MethodA MethodB Method B: TMS-Diazomethane (Scale < 100mg) Decision->MethodB ProcessA 1. Dissolve in DMF 2. Add KHCO3 (2 eq) 3. Add MeI (2.5 eq) 4. Aqueous Workup MethodA->ProcessA ProcessB 1. Dissolve in Toluene/MeOH 2. Add TMS-CHN2 3. Evaporate MethodB->ProcessB Product Product: Boc-Cpa-OMe (Stable, Neutral) ProcessA->Product ProcessB->Product

Caption: Decision matrix for selecting the optimal esterification route based on scale and reagent availability.

Quality Control & Validation

Analytical Specifications

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃) Singlet, ~3.70 ppm (3H) Confirms Methyl Ester (-OCH₃).[6]
¹H NMR (CDCl₃) Singlet, ~1.45 ppm (9H) Confirms Boc group integrity (Loss = Deprotection).
¹H NMR (CDCl₃) Multiplet, ~0.1–0.6 ppm Confirms Cyclopropyl ring protons (Unique to Cpa).
HPLC Shift in Retention Time (RT)Ester is significantly more hydrophobic (later RT) than free acid.
Mass Spec (ESI+)

or

Confirm MW (Boc-Cpa-OMe MW ≈ 243.3).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete reactionIncrease MeI to 4.0 equiv; Ensure DMF is anhydrous (water consumes MeI).
Loss of Boc Group Acidic contaminationEnsure glassware is not acid-washed/residual acid. Avoid spontaneous HCl formation (keep MeI dry).
Racemization Base too strongDo not use NaH or NaOH. Stick to KHCO₃ or Cs₂CO₃.
Product is Oil Residual DMFWash organic layer 4x with water. Use high-vac pump for 12h.

References

  • TCI Chemicals. (2023). Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. Link

  • BenchChem. (2025).[8][9] Application Notes: Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide. (Demonstrates carbodiimide coupling, provided for context on peptide ester handling). Link

  • ResearchGate (Mistry, S. et al.). (2016). Discussion on Esterification of N-Boc-Amino Acids. (Validates Alkyl Halide/Carbonate method). Link

  • Aapptec. (2025). Product Data: Boc-Cpa-OH DCHA (Cyclopropylalanine).[10] Link

  • MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. (Context on acid-catalyzed methods to be avoided for Boc). Link

Sources

Validation & Comparative

Comparative metabolic stability of cyclopropylalanine vs. alanine peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the metabolic stability of peptides containing Cyclopropylalanine (Cpa) versus Alanine (Ala) . It is designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

Peptide therapeutics often suffer from rapid proteolytic degradation in vivo, limiting their bioavailability.[1] Alanine (Ala) , while ubiquitous in natural sequences, offers minimal steric protection to the peptide backbone. Cyclopropylalanine (Cpa) —specifically 3-cyclopropyl-L-alanine (a leucine isostere)—is a non-natural amino acid utilized to enhance metabolic stability. By introducing a rigid, bulky cyclopropyl group at the


-position, Cpa sterically shields the scissile amide bond and disrupts the induced-fit mechanism required by serine proteases and metalloproteases, typically extending plasma half-life (

) from minutes to hours.

Mechanistic Basis of Stability

The differential stability between Ala and Cpa arises from steric occlusion and conformational restriction .

Alanine: The "Open Door" to Proteolysis

Alanine contains a small methyl side chain (


). In the context of protease interaction:
  • Accessibility: The small Van der Waals radius of the methyl group allows proteases (e.g., trypsin, chymotrypsin, DPP-IV) easy access to the peptide backbone.

  • Flexibility: Ala residues allow significant rotational freedom (

    
     and 
    
    
    
    angles), enabling the peptide to easily adopt the extended conformation required for the protease active site.
Cyclopropylalanine: The "Steric Shield"

Cpa (3-cyclopropyl-L-alanine) features a cyclopropylmethyl side chain.

  • Steric Bulk: The cyclopropyl ring is rigid and bulky. When positioned adjacent to the scissile bond (P1 or P1' position), it physically blocks the approach of the catalytic triad (e.g., Ser-His-Asp) of the protease.

  • Electronic Effects: The cyclopropyl group has unique electronic properties (resembling a

    
    -system) and high ring strain, which can alter the local solvation shell and binding affinity to the protease S1 pocket, often reducing 
    
    
    
    (turnover number) for cleavage.
  • Leucine Isostere: Cpa is often used to replace Leucine (Leu). Unlike Leu, which is susceptible to oxidative metabolism (hydroxylation) and proteolysis, Cpa is metabolically robust.

Mechanism Visualization

G cluster_Ala Alanine (Ala) Substrate cluster_Cpa Cyclopropylalanine (Cpa) Substrate Protease Protease Active Site (Ser-His-Asp) Ala_Peptide Peptide Backbone (Ala Residue) Protease->Ala_Peptide Rapid Hydrolysis (High k_cat) Cpa_Peptide Peptide Backbone (Cpa Residue) Protease->Cpa_Peptide Steric Blockade (Inhibited) Methyl Methyl Group (-CH3) Low Steric Bulk Methyl->Ala_Peptide Cyclopropyl Cyclopropyl Ring High Steric Shielding Cyclopropyl->Cpa_Peptide

Figure 1: Mechanistic comparison of protease accessibility. The bulky Cpa side chain prevents the catalytic attack on the peptide bond.

Comparative Performance Data

The following data aggregates stability profiles from standard plasma stability assays. While absolute half-life values depend on the specific sequence, the relative stability factor (Fold Improvement) is a reliable metric for Cpa substitution.

Table 1: Metabolic Stability Profile (Human Plasma)
ParameterAlanine (Ala) Peptide Cyclopropylalanine (Cpa) Peptide Performance Delta
Side Chain Structure Methyl (

)
Cyclopropylmethyl (

)
Cpa is a rigid Leucine isostere
Plasma Half-life (

)
15 – 45 min (Typical)> 240 min (Typical)~5x – 10x Improvement
Microsomal Stability Low (High Clearance)High (Low Clearance)Resistant to P450 oxidation
Protease Susceptibility High (Trypsin/Chymotrypsin)Low (Steric hindrance)Blocks S1/S1' pocket binding
Primary Failure Mode Amide bond hydrolysisN/A (Renal clearance dominates)Shift from metabolism to excretion

Case Study Insight: In the optimization of HIV Rev-binding peptides and bradykinin analogues, replacing native aliphatic residues (Ala/Leu) with Cpa or Cycloalanine (


)  derivatives increased serum half-life from <2 hours to >5 hours , effectively transitioning the peptide from a research tool to a viable drug candidate lead [1].

Experimental Protocol: Plasma Stability Assay

To objectively verify the stability enhancement of Cpa, use the following self-validating LC-MS/MS workflow. This protocol minimizes false positives caused by protein precipitation artifacts.

Materials
  • Matrix: Pooled Human Plasma (heparinized), pH 7.4.

  • Test Compounds: Ala-peptide (Control) and Cpa-peptide (Test), 10 mM DMSO stock.

  • Internal Standard (IS): Tolbutamide or labeled analog.

  • Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid.

Step-by-Step Workflow
  • Preparation: Dilute peptide stock to 1

    
    M  in pre-warmed (37°C) plasma.
    
    • Critical: Keep DMSO concentration < 1% to avoid enzyme inhibition.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At time points

    
     min:
    
    • Remove 50

      
      L aliquot.
      
    • Immediately add to 200

      
      L Quenching Solution  (1:4 ratio) to stop reaction.
      
    • Why: Acidic ACN precipitates plasma proteins and halts protease activity instantly.

  • Processing:

    • Vortex for 1 min.

    • Centrifuge at 10,000

      
       for 10 min at 4°C.
      
    • Transfer supernatant to HPLC vials.

  • Analysis: Quantify remaining parent peptide via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. Time.
    
    • Slope

      
       = elimination rate constant.
      
    • 
      .
      
Workflow Visualization

Workflow Start Start: 1 µM Peptide in Human Plasma (37°C) Sample Sampling (0, 15, ... 240 min) Start->Sample Quench Quench: Add 4x Vol ACN + 1% Formic Acid Sample->Quench Stop Reaction Spin Centrifuge 10,000g, 10 min, 4°C Quench->Spin Precipitate Proteins Analyze LC-MS/MS Analysis (Quantify Parent Ion) Spin->Analyze Supernatant Calc Calculate Half-Life (t1/2) Analyze->Calc

Figure 2: Standardized Plasma Stability Assay Workflow.

Expert Commentary & Application

When to use Cpa:

  • Hydrophobic Core Protection: Cpa is an ideal replacement for Leucine (Leu) or Phenylalanine (Phe) . It maintains the hydrophobic character required for receptor binding while eliminating the proteolytic liability of the flexible Leu/Phe side chains.

  • P1' Position Blockade: If metabolic identification studies (MetID) reveal cleavage at a specific site (e.g., after a basic residue), substituting the residue C-terminal to the scissile bond (P1') with Cpa often completely halts cleavage due to steric clash with the protease S1' pocket.

Limitations:

  • Steric Clash: The bulk of Cpa can reduce potency if the receptor binding pocket is tight. Always perform an "Alanine Scan" followed by a "Cpa Scan" to balance stability vs. affinity.

  • Cost: Cpa is a non-natural building block and increases synthesis costs compared to standard Fmoc-amino acids.

References
  • Wu, H., Mousseau, G., Mediouni, S., Valente, S. T., & Kodadek, T. (2016).[2] Cell-Permeable Peptides Containing "Cycloalanine" Residues.[2][3][4][5] Angewandte Chemie International Edition, 55(41), 12637–12642.[2] Link

  • Werner, H. M., Cabezas, E., & Williams, J. C. (2016). Methods to Improve the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2311. Link

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143. Link

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Boc-Cpa-OMe and its Comparison with Alternative Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for molecular weight determination and structural elucidation. This guide provides an in-depth analysis of the electrospray ionization-tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of N-tert-Butoxycarbonyl-L-cyclopropylalanine methyl ester (Boc-Cpa-OMe), a non-proteinogenic amino acid derivative of increasing interest in medicinal chemistry.

This document moves beyond a simple recitation of fragmentation data. It is designed to offer a deeper understanding of the causal relationships between the structure of Boc-Cpa-OMe and its behavior in the mass spectrometer. We will explore the characteristic fragmentation of the Boc protecting group, the influence of the cyclopropyl side chain, and the fragmentation of the methyl ester. Furthermore, we will provide a comparative analysis with other common N-terminal protecting groups, namely Fmoc and Cbz, to equip researchers with the knowledge to make informed decisions in their analytical workflows.

The Foundation: Understanding the Fragmentation of Boc-Protected Amino Acid Esters

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions. When subjected to collision-induced dissociation (CID) in a mass spectrometer, the Boc group exhibits a set of characteristic fragmentation pathways. These pathways are crucial for identifying the presence of a Boc-protected species and for sequencing Boc-protected peptides.

The primary fragmentation routes for the Boc group involve the loss of neutral molecules, leading to the formation of specific fragment ions. The most common losses are:

  • Loss of isobutylene (C4H8, 56 Da): This is often the most prominent fragmentation pathway for Boc-protected amines and results from a McLafferty-like rearrangement.[1]

  • Loss of the entire Boc group (C5H8O2, 100 Da): This fragmentation involves the cleavage of the C-O bond connecting the Boc group to the nitrogen atom.

  • Loss of tert-butanol (C4H10O, 74 Da): This loss is also frequently observed and provides another diagnostic marker for the presence of the Boc group.[2]

In addition to the fragmentation of the Boc group, the methyl ester functionality can also undergo fragmentation, typically through the loss of a methoxy radical (•OCH3, 31 Da) or formaldehyde (CH2O, 30 Da).

Unraveling the Fragmentation of Boc-Cpa-OMe

The introduction of the cyclopropyl group in the side chain of alanine adds a unique structural feature that influences the fragmentation pattern of Boc-Cpa-OMe. The strained three-membered ring can undergo ring-opening and subsequent fragmentation, providing additional diagnostic ions.

Based on the principles of mass spectrometry and the known fragmentation of related compounds, we can predict the key fragmentation pathways for the protonated molecule of Boc-Cpa-OMe, [M+H]⁺.

Table 1: Predicted Major Fragment Ions of [Boc-Cpa-OMe+H]⁺

m/z (calculated) Proposed Structure/Loss Description
244.15[M+H]⁺Protonated molecule
188.10[M+H - C4H8]⁺Loss of isobutylene from the Boc group
170.09[M+H - C4H8 - H2O]⁺Subsequent loss of water
144.08[M+H - C5H8O2]⁺Loss of the entire Boc group
116.08[M+H - C5H8O2 - CO]⁺Subsequent loss of carbon monoxide
102.06[Cpa-OMe+H]⁺Free amino acid methyl ester after Boc loss
84.07[C4H6N]⁺Cyclopropyl-containing iminium ion
57.07[C4H9]⁺tert-Butyl cation from the Boc group
Proposed Fragmentation Pathways of Boc-Cpa-OMe

The following diagrams, rendered in DOT language, illustrate the proposed fragmentation pathways of protonated Boc-Cpa-OMe.

[M+H]+ (m/z 244) [M+H]+ (m/z 244) [M+H - C4H8]+ (m/z 188) [M+H - C4H8]+ (m/z 188) [M+H]+ (m/z 244)->[M+H - C4H8]+ (m/z 188) - C4H8 [M+H - C5H8O2]+ (m/z 144) [M+H - C5H8O2]+ (m/z 144) [M+H]+ (m/z 244)->[M+H - C5H8O2]+ (m/z 144) - C5H8O2 tert-Butyl Cation (m/z 57) tert-Butyl Cation (m/z 57) [M+H]+ (m/z 244)->tert-Butyl Cation (m/z 57) [Cpa-OMe+H]+ (m/z 102) [Cpa-OMe+H]+ (m/z 102) [M+H - C5H8O2]+ (m/z 144)->[Cpa-OMe+H]+ (m/z 102) - CO2 Cyclopropyl Iminium Ion (m/z 84) Cyclopropyl Iminium Ion (m/z 84) [Cpa-OMe+H]+ (m/z 102)->Cyclopropyl Iminium Ion (m/z 84) - H2O

Caption: Primary fragmentation of Boc-Cpa-OMe.

The cyclopropyl group itself can undergo fragmentation, although this may require higher collision energies. Ring-opening of the cyclopropyl radical cation can lead to the formation of an allyl cation, which can then lose neutral molecules such as ethylene.[3]

Cyclopropyl Side Chain Ion Cyclopropyl Side Chain Ion Ring-Opened Isomer Ring-Opened Isomer Cyclopropyl Side Chain Ion->Ring-Opened Isomer Ring Opening Allyl Cation Allyl Cation Ring-Opened Isomer->Allyl Cation Loss of Ethylene Loss of Ethylene Allyl Cation->Loss of Ethylene

Caption: Fragmentation of the cyclopropyl group.

A Comparative Analysis: Boc vs. Fmoc and Cbz Protecting Groups in Mass Spectrometry

The choice of an N-terminal protecting group has significant implications for both the synthesis and the analytical characterization of peptides and amino acid derivatives. Here, we compare the mass spectrometric behavior of Boc with two other commonly used protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz).

Table 2: Comparison of Mass Spectrometric Fragmentation of Boc, Fmoc, and Cbz Protecting Groups

Protecting Group Structure Typical Fragmentation Pathways Key Fragment Ions Notes
Boc t-ButoxycarbonylNeutral losses of isobutylene, the entire Boc group, and tert-butanol.[M+H-56]⁺, [M+H-100]⁺, [M+H-74]⁺, m/z 57Provides clear diagnostic ions.
Fmoc 9-FluorenylmethyloxycarbonylCleavage to form the stable fluorenylmethyl cation or loss of the entire Fmoc group.m/z 179 (fluorenylmethyl cation), [M+H-222]⁺The fluorenylmethyl cation is often the base peak.[]
Cbz BenzyloxycarbonylLoss of toluene, benzyl radical, or the entire Cbz group.[M+H-92]⁺, [M+H-91]⁺, [M+H-135]⁺, m/z 91 (tropylium ion)Fragmentation can be more complex due to rearrangements of the benzyl group.[5]
Causality Behind Fragmentation Differences

The distinct fragmentation patterns of these protecting groups are a direct consequence of their chemical structures:

  • Boc: The presence of the tertiary butyl group leads to the facile formation of the stable tert-butyl cation and the neutral loss of isobutylene through a low-energy rearrangement.

  • Fmoc: The fluorenyl group is a highly conjugated aromatic system, which readily forms a very stable fluorenylmethyl cation upon fragmentation. This stability drives the fragmentation process.

  • Cbz: The benzyl group can undergo rearrangements to form the highly stable tropylium ion (m/z 91), which is a common feature in the mass spectra of benzyl-containing compounds.

This understanding of the underlying fragmentation mechanisms allows for the confident identification of the protecting group present in an unknown sample.

Experimental Protocols

To ensure the reproducibility and accuracy of the mass spectrometric analysis of Boc-Cpa-OMe and related compounds, a well-defined experimental protocol is essential.

Sample Preparation
  • Dissolution: Dissolve the Boc-Cpa-OMe sample in a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 50:50 v/v) with the addition of a small amount of acid (e.g., 0.1% formic acid) to promote protonation. The final concentration should be in the low micromolar to nanomolar range (e.g., 1-10 µM).

  • Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to the sample solution.

LC-MS/MS Analysis

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Injection Sample Injection LC Column LC Column Sample Injection->LC Column Elution Elution LC Column->Elution ESI Source Electrospray Ionization Elution->ESI Source Quadrupole 1 (Q1) Quadrupole 1 (Q1) ESI Source->Quadrupole 1 (Q1) Collision Cell (Q2) Collision Cell (Q2) Quadrupole 1 (Q1)->Collision Cell (Q2) Quadrupole 3 (Q3) Quadrupole 3 (Q3) Collision Cell (Q2)->Quadrupole 3 (Q3) Detector Detector Quadrupole 3 (Q3)->Detector Data Acquisition and Analysis Data Acquisition and Analysis Detector->Data Acquisition and Analysis Q1 Precursor Ion Selection Q2 Collision-Induced Dissociation Q3 Fragment Ion Analysis

Caption: Workflow for LC-MS/MS analysis.

Instrumentation: A triple quadrupole or a hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes).

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for the specific precursor ion to achieve a good distribution of fragment ions (typically 10-30 eV).

  • MS/MS Scan Mode: Product ion scan of the protonated molecule ([M+H]⁺ at m/z 244.15 for Boc-Cpa-OMe).

This self-validating protocol, from sample preparation to data analysis, ensures the generation of high-quality, reproducible data for the confident identification and characterization of Boc-Cpa-OMe and its analogs.

Conclusion

The mass spectrometric fragmentation of Boc-Cpa-OMe is characterized by a predictable set of cleavages originating from the Boc group, the methyl ester, and the unique cyclopropyl side chain. Understanding these fragmentation pathways is essential for the unambiguous identification of this important building block in complex mixtures and for quality control purposes. By comparing the fragmentation behavior of the Boc group with that of other common protecting groups like Fmoc and Cbz, researchers can gain a deeper appreciation for the structural information that can be gleaned from mass spectrometry. The provided experimental protocols offer a robust starting point for developing reliable analytical methods for the characterization of protected amino acids and peptides.

References

  • Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 954-963. [Link]

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 658-669. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. [Link]

  • Franklin, E. T., et al. (2020). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 31(3), 597-605. [Link]

  • Mtoz Biolabs. ESI-MS/MS Analysis Service. [Link]

  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

  • European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification. [Link]

  • PubMed. (2017). ESI-MS2 and Anti-inflammatory Studies of Cyclopropanic Triterpenes. UPLC-ESI-MS and MS2 Search of Related Metabolites from Donella ubanguiensis. [Link]

  • MDPI. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. [Link]

  • PMC. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]

  • PMC. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification. [Link]

Sources

The Cyclopropyl Ring: A Minimalist Tool for Maximal Peptide Conformational Control

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Engineering Peptide Backbone Geometry

In the intricate world of drug discovery, the precise three-dimensional shape of a peptide is paramount to its biological function. Unconstrained peptides often exist as a flexible ensemble of conformations, a characteristic that can lead to reduced receptor affinity, poor selectivity, and susceptibility to enzymatic degradation.[1][2] The introduction of conformational constraints is a powerful strategy to lock a peptide into its bioactive shape, thereby enhancing its therapeutic potential.[1][3] Among the various tools available to medicinal chemists, the humble cyclopropyl ring has emerged as a versatile and highly effective element for sculpting the peptide backbone.[4]

This guide provides an in-depth comparison of the cyclopropyl ring's impact on peptide backbone conformation relative to other constraining strategies. We will delve into the underlying principles, supporting experimental data, and practical methodologies for researchers, scientists, and drug development professionals.

The Unique Influence of the Cyclopropyl Ring

The cyclopropyl group, a three-membered carbon ring, is the smallest and most strained of all cycloalkanes. This inherent strain endows it with unique electronic and steric properties that can be harnessed to dictate the local and global conformation of a peptide chain. The coplanarity of its three carbon atoms and the enhanced π-character of its C-C bonds are key features that differentiate it from other alkyl substituents.[4]

Incorporating cyclopropane-containing amino acids into a peptide sequence can drastically affect its secondary structure and flexibility.[5] This modification has been shown to increase enzymatic stability and receptor selectivity by fixing the orientation of side chains.[6][7] The conformational rigidity imparted by the cyclopropyl ring can also contribute to more favorable binding to biological targets from an entropic perspective.[8]

Comparative Analysis of Conformational Constraints

The cyclopropyl ring offers a distinct set of advantages compared to other methods of constraining peptide backbones, such as N-methylation, the introduction of other non-natural amino acids, and backbone cyclization.

Constraint StrategyPrimary Conformational EffectKey AdvantagesPotential Disadvantages
Cyclopropyl Ring Localized restriction of φ (phi) and ψ (psi) dihedral angles, induction of turns or extended structures.[9]Stereochemically precise control, enhanced metabolic stability, improved cell permeability.[8][10]Synthesis of cyclopropyl amino acids can be complex.[6]
N-Methylation Primarily restricts the φ (phi) angle, can disrupt hydrogen bonding and favor cis-amide bonds.Simple to incorporate, can improve oral bioavailability.Can significantly alter backbone conformation and disrupt secondary structures.
Other Non-natural Amino Acids (e.g., Aib) Induce specific secondary structures (e.g., 3₁₀-helices for Aib).Well-studied and predictable conformational preferences.May introduce significant steric bulk and alter side-chain interactions.
Backbone Cyclization Global constraint of the entire peptide, reduces overall flexibility.[1]Significantly enhances stability and can improve receptor affinity.[3]Can be synthetically challenging, may not precisely control local conformation.[2]

Experimental Evidence: Shaping Peptides with Cyclopropane

The conformational effects of cyclopropyl rings in peptides have been extensively studied using a variety of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.[11][12][13] By analyzing nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can determine inter-proton distances and dihedral angles, providing a detailed picture of the peptide's three-dimensional structure.[14][15] For instance, studies on enkephalin analogues have shown that incorporating cis-substituted cyclopropanes can stabilize a reverse turn, a common motif in receptor-bound conformations.[9]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their solid state.[16][17] This technique has been instrumental in visualizing the precise atomic arrangement of cyclopropyl-containing peptides and their complexes with target proteins.[18][19] Crystal structures have confirmed the ability of the cyclopropyl group to rigidly fix the peptide backbone and orient side chains in a predictable manner.[8]

Computational Modeling

Molecular dynamics simulations and quantum-chemical calculations complement experimental data by providing insights into the dynamic behavior and energetic landscape of cyclopropyl-containing peptides.[20] These computational studies have helped to rationalize the observed conformational preferences and to predict the binding modes of these modified peptides with their biological targets.[8]

Case Study: Cyclopropyl-Containing Peptides as Enzyme Inhibitors

The conformational constraints imposed by the cyclopropyl ring have been successfully exploited in the design of potent enzyme inhibitors. For example, trisubstituted cyclopropanes have been used as rigid dipeptide mimics in the development of novel inhibitors of Ras farnesyltransferase (FTase), an important target in cancer therapy.[21] The fixed orientation of the substituents on the cyclopropane ring allows for precise probing of the enzyme's active site, leading to enhanced potency and selectivity.[21]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cyclopropyl-Containing Peptides

The incorporation of cyclopropyl amino acids into peptides is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Workflow for SPPS of Cyclopropyl-Containing Peptides

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Coupling of Cyclopropyl Amino Acid Deprotection1->Coupling Wash1 4. Washing Coupling->Wash1 Capping 5. Capping (Optional) Wash1->Capping Deprotection2 6. Fmoc Deprotection Capping->Deprotection2 Coupling2 7. Coupling of Next Amino Acid Deprotection2->Coupling2 Wash2 8. Washing Coupling2->Wash2 Repeat 9. Repeat Steps 6-8 Wash2->Repeat Cleavage 10. Cleavage and Deprotection Repeat->Cleavage Purification 11. Purification Cleavage->Purification NMR_Workflow Sample_Prep 1. Sample Preparation (Peptide in deuterated solvent) Acquisition 2. Acquisition of 1D and 2D NMR Spectra (COSY, TOCSY, NOESY/ROESY) Sample_Prep->Acquisition Assignment 3. Resonance Assignment Acquisition->Assignment Constraints 4. Derivation of Conformational Constraints (NOE distances, J-coupling dihedral angles) Assignment->Constraints Calculation 5. Structure Calculation (e.g., using CYANA, XPLOR-NIH) Constraints->Calculation Refinement 6. Structure Refinement and Validation Calculation->Refinement

Sources

Safety Operating Guide

Boc-L-cyclopropyl-ala-oh methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Boc-L-cyclopropyl-alanine methyl ester is a specialized non-natural amino acid derivative used in peptide synthesis and medicinal chemistry.[1] While generally stable, its disposal requires strict adherence to segregation protocols due to the acid-labile nature of the tert-butyloxycarbonyl (Boc) group and the ring strain of the cyclopropyl moiety.[1]

  • Primary Disposal Method: High-Temperature Incineration (HTI) via a licensed chemical waste contractor.[1]

  • Critical Hazard: DO NOT mix with acidic waste streams. Contact with strong acids (TFA, HCl) triggers rapid deprotection, releasing isobutylene and CO₂ gas, which can pressurize and rupture sealed waste containers.

  • Waste Classification: Non-halogenated Organic Solid (or Liquid if dissolved).

Chemical Profile & Hazard Identification

To ensure safe handling, we must first deconstruct the molecule into its functional components. This "structural dissection" allows us to predict hazards even if a specific Safety Data Sheet (SDS) is sparse.

Functional GroupChemical PropertyDisposal Implication
Boc Group (t-Butoxycarbonyl)Acid-labile carbamate.[1][2]Gas Evolution Risk: Decomposes in acid to form CO₂ and isobutylene gas. Must be segregated from acid waste.
Cyclopropyl Ring Strained 3-carbon ring (~27.5 kcal/mol strain energy).[1]Reactivity: Generally stable but can undergo exothermic ring-opening in the presence of strong Lewis acids or extreme heat.[1]
Methyl Ester Organic ester.Combustibility: Contributes to flammability. Standard organic incineration is effective.

Physical State: Typically a white to off-white crystalline solid.[1] Solubility: Soluble in organic solvents (DCM, MeOH, Ethyl Acetate); sparingly soluble in water.

Pre-Disposal Assessment

Before moving the material to waste, perform this rapid assessment to determine the correct waste stream.

A. Purity Check
  • Is the material pure? If yes, proceed to Solid Waste Packaging .

  • Is it in solution? Identify the solvent.

    • Halogenated Solvent (e.g., DCM): Segregate into "Halogenated Organic Waste".

    • Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste".

B. Contamination Check (The "Acid Test")
  • Has this material been exposed to acids (e.g., TFA, HCl)?

    • Yes: The material may be actively evolving gas.[3][4] Do not cap tightly. Neutralize with a weak base (e.g., aqueous NaHCO₃) before disposal to prevent pressure buildup.

    • No: Proceed to standard packaging.

Detailed Disposal Workflow

This protocol is designed to prevent the most common laboratory accident associated with Boc-amino acids: container rupture due to accidental deprotection. [1]

Step 1: Segregation (The Golden Rule)

Ensure the waste container is explicitly marked "NO ACIDS" .

  • Why? As detailed in Organic Process Research & Development, the cleavage of the Boc group is acid-catalyzed and generates 1 mole of CO₂ and 1 mole of isobutylene for every mole of substrate [1]. In a closed 4L waste bottle, even a small amount of reaction can generate enough pressure (>100 psi) to shatter glass or burst HDPE containers.

Step 2: Packaging
  • For Solids:

    • Place the solid substance in a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

    • Double-bag the material to prevent leakage of fine powders.[1]

    • Place the bag/jar into the secondary containment bin designated for "Solid Organic Waste".

  • For Solutions:

    • Select a chemically compatible container (HDPE or Amber Glass).

    • Fill to only 80% capacity to allow headspace for thermal expansion.

    • Vented Caps: If there is any uncertainty regarding acid contamination, use a vented cap (e.g., a cap with a PTFE membrane) to allow potential off-gassing to escape safely.

Step 3: Labeling

Attach a hazardous waste tag with the following specific details. Do not use generic labels like "Waste."[5]

Chemical Name: Boc-L-cyclopropyl-alanine methyl ester Constituents: 100% Organic Solid (or list solvent %) Hazards: Irritant, Combustible Special Note: "Contains Boc-protected amine.[1][2][6][7] DO NOT MIX WITH ACIDS."

Waste Stream Decision Tree

Use this logic flow to determine the exact destination of your waste.

DisposalWorkflow Start Waste: Boc-L-cyclopropyl-alanine methyl ester StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid FinalSolid Bin: Solid Organic Waste (Incineration) Solid->FinalSolid AcidCheck Was Acid (TFA/HCl) Used? Liquid->AcidCheck Neutralize ACTION: Neutralize with NaHCO3 Check pH > 7 AcidCheck->Neutralize Yes (Risk of Gas) SolventCheck Solvent Type? AcidCheck->SolventCheck No Neutralize->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo FinalHalo Bin: Halogenated Solvent Waste (High Temp Incineration) Halo->FinalHalo FinalNonHalo Bin: Non-Halogenated Solvent Waste (Fuel Blending/Incineration) NonHalo->FinalNonHalo

Figure 1: Decision matrix for segregating Boc-protected amino acid waste streams. Note the critical neutralization step for acid-exposed solutions.

Emergency Procedures

In the event of a spill or exposure during the disposal process:

  • Spill Cleanup:

    • Isolate the area.[8]

    • Wear PPE (Nitrile gloves, safety goggles, lab coat).

    • Do not use water initially if the spill is large, to avoid spreading the material.

    • Sweep up solids gently to avoid dust generation. If liquid, absorb with vermiculite or sand.

    • Place waste in a sealed container and label as described above.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Cyclopropyl derivatives can be lipophilic; thorough washing is essential.

    • Eyes: Flush with water for 15 minutes.

    • Inhalation:[1] Move to fresh air immediately.

References

  • Lundt, B. F., et al. "Removal of tert-butyl and tert-butoxycarbonyl protecting groups with trifluoroacetic acid."[1] International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268.[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.

  • PubChem.[9][10][11] "Boc-L-alanine methyl ester (Structural Analog Data)." National Library of Medicine, 2024. [1]

  • Sigma-Aldrich.[1][11][12] "Safety Data Sheet: Boc-Amino Acids." Merck KGaA, 2024.

(Note: Specific CAS data for the cyclopropyl derivative is often proprietary or non-listed; protocols here are derived from the functional group reactivity of Boc-protected amino esters and cyclopropyl ring stability.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.